5-Benzoyl-2-benzimidazolinone
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-benzoyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBCTWDCEBWLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175756 | |
| Record name | 5-Benzoyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-33-3 | |
| Record name | 5-Benzoyl-2-benzimidazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzoyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BENZOYL-2-BENZIMIDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Benzoyl-2-benzimidazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzoyl-2-benzimidazolinone is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, spectral analysis, and its emerging role as a p38 mitogen-activated protein kinase (MAPK) inhibitor. Detailed experimental protocols for its synthesis and characterization are presented, alongside a visualization of its implicated signaling pathway, to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound, with the systematic IUPAC name 5-benzoyl-1,3-dihydro-2H-benzimidazol-2-one, is a solid, achiral molecule. Its core structure consists of a benzimidazolinone moiety substituted with a benzoyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Melting Point | ~300 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water. | [3][4] |
| Appearance | Neat | [5] |
Spectral Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Based on the analysis of the closely related compound, 5-benzoylbenzimidazole, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be anticipated.[6]
Table 2: Predicted NMR Spectral Data for this compound in DMSO-d₆
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | Carbonyl Carbon (Benzoyl) | ~195 |
| NH Protons | 10.0 - 13.0 | Carbonyl Carbon (Urea) | ~155 |
| Aromatic Carbons | 105 - 145 |
Note: These are predicted values based on a similar compound and may vary in an actual experimental spectrum of this compound.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of a benzimidazolinone derivative is expected to show characteristic absorption bands.[7][8][9]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3200 |
| C=O Stretch (Benzoyl Ketone) | 1680 - 1660 |
| C=O Stretch (Urea) | 1720 - 1700 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 238.
Experimental Protocols
3.1. Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of 3,4-diaminobenzophenone. This precursor can be synthesized from 3-nitro-4-chlorobenzophenone.[10]
Experimental Workflow: Synthesis of this compound
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one | 21472-33-3 | WAA47233 [biosynth.com]
- 3. 5-METHOXY-2-BENZIMIDAZOLINONE CAS#: 2080-75-3 [m.chemicalbook.com]
- 4. 5-NITRO-2-BENZIMIDAZOLINONE | 93-84-5 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of 5-Benzoyl-2-benzimidazolinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic methodologies for 5-Benzoyl-2-benzimidazolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzimidazolone derivatives are recognized for a wide array of biological activities, making their synthesis a key focus in the development of novel therapeutic agents. This guide details plausible synthetic routes, experimental protocols, and methods for derivatization, supported by quantitative data and procedural diagrams.
Synthesis of the Core Scaffold: this compound
The primary route for synthesizing the this compound core involves the cyclization of a substituted o-phenylenediamine with a carbonylating agent. The key starting material for this synthesis is 4-benzoyl-1,2-phenylenediamine. The cyclization can be achieved using various C1 synthons such as urea, phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI). The reaction with urea is a common, high-temperature condensation method, while CDI allows for milder reaction conditions.
Caption: General synthesis scheme for this compound.
Experimental Protocol: Synthesis via Urea Condensation
This protocol describes a plausible method for the synthesis of this compound from 4-benzoyl-1,2-phenylenediamine and urea.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-benzoyl-1,2-phenylenediamine (1 mole equivalent) and urea (1.5 mole equivalents).
-
Heating: Heat the mixture to 160-180°C. The reaction is typically conducted without a solvent (neat) or in a high-boiling solvent like o-dichlorobenzene.[1] The evolution of ammonia gas indicates the progress of the reaction.
-
Reaction Monitoring: Maintain the temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, filter the resulting precipitate. If the reaction was neat, treat the solid mass with hot water to dissolve any unreacted urea and other water-soluble byproducts.
-
Purification: Filter the crude solid product, wash it with water, and then with a small amount of cold ethanol.[1] The product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture to yield pure this compound.
Synthesis of this compound Derivatives
The core scaffold can be functionalized at several positions, most commonly at the N1 and N3 positions of the imidazolone ring, or on the benzoyl phenyl ring.
References
An In-depth Technical Guide on the Putative Mechanism of Action of 5-Benzoyl-2-benzimidazolinone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 5-benzoyl-2-benzimidazolinone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of the broader benzimidazole and benzimidazolinone chemical classes, which may inform potential mechanisms for the subject compound.
Introduction to this compound
This compound is a synthetic organic compound featuring a core benzimidazolinone structure with a benzoyl group substitution. While it has been identified as an impurity standard and is structurally related to the atypical antipsychotic drug Loxapine, its own pharmacological profile is not well-established[1]. The benzimidazole scaffold, however, is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications[2][3][4].
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any mechanistic investigation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [5] |
| Molecular Weight | 238.24 g/mol | [5] |
| CAS Number | 21472-33-3 | [1] |
| Appearance | Solid (form not specified) | [6] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | [1] |
| InChIKey | HUBCTWDCEBWLBF-UHFFFAOYSA-N | [5] |
Potential Mechanisms of Action Based on the Benzimidazole Scaffold
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. Below are established mechanisms of action for various classes of benzimidazole-containing compounds, which could be extrapolated as potential, yet unproven, mechanisms for this compound.
Antimicrobial and Anthelmintic Activity: Disruption of Microtubule Polymerization
A primary mechanism of action for many anthelmintic benzimidazoles (e.g., albendazole, mebendazole) is the inhibition of microtubule polymerization[7][8].
-
Molecular Target: β-tubulin.
-
Mechanism: The benzimidazole moiety binds to a specific site on the β-tubulin subunit of parasitic nematodes and fungi. This binding prevents the polymerization of tubulin into microtubules.
-
Downstream Effects: Disruption of microtubule-dependent processes is catastrophic for the cell, leading to:
It is conceivable that this compound could exhibit similar activity, although its efficacy would depend on how the benzoyl group influences its binding affinity for microbial or parasitic β-tubulin.
References
- 1. 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one | 21472-33-3 | WAA47233 [biosynth.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C14H10N2O2 | CID 854379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzimidazole - Wikipedia [en.wikipedia.org]
The Diverse Biological Activities of Benzimidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows for favorable interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anthelmintic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.
Anticancer Activity
Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-linked oxadiazole derivatives (25a-b) | MCF-7, HaCaT, MDA-MB231, HepG2, A549 | 0.13 - 15.2 | [1] |
| Benzimidazole-triazole hybrid (32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [1] |
| Benzimidazole derivative with sulfonamide moiety (10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [1] |
| Thiazole/benzimidazole hybrids (26a-c) | MCF-7 | 5.96 - 7.56 | [1] |
| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 | [2] |
| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 | [2] |
| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 | [2] |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | MDA-MB-453, MDA-MB-468 | (activity reported, specific IC50 not provided) | [3] |
| Benzimidazole acridine derivative (8m) | SW480 | 6.77 | [4] |
| Benzimidazole acridine derivative (8m) | HCT116 | 3.33 | [4] |
Signaling Pathways in Anticancer Activity
1.2.1. EGFR and HER2 Inhibition
Certain benzimidazole derivatives have been shown to target and inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[3][5] Inhibition of these receptors disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[3][5]
1.2.2. Induction of Apoptosis via JNK Signaling
Some benzimidazole derivatives can induce apoptosis (programmed cell death) in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This pathway can be triggered by cellular stress, such as the presence of cytotoxic compounds, leading to the activation of caspases and ultimately, cell death.[6][7]
Antimicrobial Activity
Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or cellular processes.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of different benzimidazole derivatives against a range of bacterial and fungal strains.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Purine benzimidazole hybrid (53) | S. aureus (multidrug-resistant) | 4 | [8] |
| α-aminonitrile based benzimidazoles (55, 56) | Various bacterial species | 3.9 - 7.8 | [8] |
| 2-pyridone based benzimidazoles (15, 18) | Various bacterial strains | 12.5 - 25 | [8] |
| 1,2-disubstituted benzimidazoles (III4, III5, etc.) | E. coli, P. aeruginosa | 62.5 | [9] |
| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Various bacterial strains | 10 - 20 | [10] |
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition
A key mechanism of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[11][12] By binding to the DNA-gyrase complex, these compounds stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[12]
Antiviral Activity
Benzimidazole derivatives have demonstrated efficacy against a variety of DNA and RNA viruses. Their antiviral mechanisms can involve the inhibition of viral enzymes, such as polymerases, or interference with viral replication processes.
Quantitative Antiviral Data
The following table shows the 50% effective concentration (EC50) of various benzimidazole derivatives against different viruses.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| 2-phenylbenzimidazole derivative (24) | Vaccinia Virus (VV) | 0.1 | |
| 2-phenylbenzimidazole derivatives (50, 51, 53) | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | [13] |
| Benzimidazole derivative (1) | Zika Virus (ZIKV) | 1.9 ± 1.0 | [14] |
| Imidazole-based compounds (5a, 5b) | Influenza A virus | 0.3 - 0.4 | [15] |
| 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | 250.92 | |
| 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | 249.96 | [16] |
| N1-aryl-benzimidazol-2-one derivative (99) | HIV-1 | 1.3 | [8] |
| N1-aryl-benzimidazol-2-one derivative (100) | HIV-1 | 0.79 | [8] |
| Sulfone derivative (101) | HIV-1 | 0.047 | [8] |
| Sulfone derivative (102) | HIV-1 | 0.050 | [8] |
| Benzimidazole derivative (103) | HIV-1 | 0.00000386 | [8] |
Anthelmintic Activity
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms, leading to disruption of microtubule-dependent processes and eventual paralysis and death of the parasite.
Quantitative Anthelmintic Data
The following table summarizes the in vitro and in vivo anthelmintic activity of selected benzimidazole derivatives.
| Compound/Derivative | Helminth Species | Activity | Reference |
| Benzimidazole derivative (A6) | Toxocara canis larvae (in vitro) | More active than albendazole at 0.18 µM | [17] |
| Benzimidazole derivatives (A7-A11) | Hymenolepis nana adults (in vivo) | 88-97% removal of cestode adults | [17] |
| Benzimidazole derivative (BZ12) | Trichuris muris L1 (in vitro) | IC50 = 4.17 µM | [3] |
| Benzimidazole derivative (BZ12) | Trichuris muris adults (in vitro) | IC50 = 8.1 µM (81% killed) | [3] |
| Benzimidazole derivative (BZ6) | Heligmosomoides polygyrus adults (in vitro) | IC50 = 5.3 µM (100% killed) | [3] |
| Synthesized benzimidazole derivative | Pheretima posthuma | Paralysis: 30.43 ± 5.33 min, Death: 0.56 ± 5.32 min (at 50 µg/ml) | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzimidazole derivatives.
Experimental Workflow: Synthesis of 2-Substituted Benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[13][15]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the benzimidazole derivative solution at different concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the benzimidazole derivative for a specific time.
-
Infection of Cells: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay Application: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.
Conclusion
Benzimidazole derivatives continue to be a highly versatile and promising scaffold in the field of medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anthelmintic effects, underscores their therapeutic potential. The diverse mechanisms of action, targeting key cellular and microbial pathways, offer multiple avenues for the development of novel drugs. Further research focusing on structure-activity relationship (SAR) studies, lead optimization, and the exploration of novel derivatives is warranted to fully exploit the therapeutic potential of this remarkable heterocyclic system. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of benzimidazole-based therapeutics to address a wide range of global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 3. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. syrris.jp [syrris.jp]
- 10. Item - Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical - Loughborough University - Figshare [repository.lboro.ac.uk]
- 11. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-Benzoyl-2-benzimidazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 5-Benzoyl-2-benzimidazolinone, a key chemical entity with applications in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for obtaining such data.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2-Hydroxy-1H-benzimidazol-5-yl)phenylmethanone, Mebendazole Impurity B |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol [1] |
| CAS Number | 21472-33-3[1] |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for the constituent functional groups and analysis of closely related benzimidazole derivatives.
Table 1: FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~1710 | Strong | C=O Stretch (Amide) |
| ~1650 | Strong | C=O Stretch (Benzoyl Ketone) |
| 1620-1580 | Medium-Strong | C=C Stretch (Aromatic) |
| 1490-1450 | Medium | C-N Stretch |
| 1300-1200 | Medium | C-N Stretch |
| 850-750 | Strong | Aromatic C-H Bend (Out-of-plane) |
Table 2: UV-Vis Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| ~280 | >10,000 | Ethanol/Methanol | π → π* (Benzoyl Chromophore) |
| ~240 | >15,000 | Ethanol/Methanol | π → π* (Benzimidazolinone Core) |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | N-H (Amide) |
| ~10.6 | Singlet | 1H | N-H (Amide) |
| ~7.8-7.5 | Multiplet | 5H | Aromatic C-H (Benzoyl) |
| ~7.4 | Doublet | 1H | Aromatic C-H (Benzimidazolinone) |
| ~7.2 | Doublet of Doublets | 1H | Aromatic C-H (Benzimidazolinone) |
| ~7.0 | Doublet | 1H | Aromatic C-H (Benzimidazolinone) |
Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Benzoyl Ketone) |
| ~155 | C=O (Amide) |
| ~140 | Aromatic C (Quaternary) |
| ~135 | Aromatic C (Quaternary) |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C (Quaternary) |
| ~125 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | Aromatic C-H |
Table 5: Mass Spectrometry Data
| m/z | Ion |
| 238.07 | [M]⁺ (Molecular Ion) |
| 210 | [M-CO]⁺ |
| 133 | [M-C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation and sample characteristics.
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
References
An In-depth Technical Guide to the Properties of C14H10N2O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of prominent isomers of the molecular formula C14H10N2O2. The focus is on three key isomers: 1,4-diaminoanthraquinone, 1,5-diaminoanthraquinone, and 2,6-diaminoanthraquinone. These compounds are of significant interest due to their applications in the dye industry, materials science, and their emerging potential in pharmacology.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of the three isomers are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of C14H10N2O2 Isomers
| Property | 1,4-Diaminoanthraquinone | 1,5-Diaminoanthraquinone | 2,6-Diaminoanthraquinone |
| IUPAC Name | 1,4-diaminoanthracene-9,10-dione | 1,5-diaminoanthracene-9,10-dione | 2,6-diaminoanthracene-9,10-dione |
| CAS Number | 128-95-0 | 129-44-2 | 131-14-6 |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol |
| Appearance | Dark violet to black solid | Red to purple crystalline solid | Reddish-brown crystalline solid |
| Melting Point | 268-270 °C | >300 °C | >325 °C |
| Boiling Point | ~380.84 °C (estimate) | ~560 °C (estimate) | ~878.15 °C (estimate) |
| Density | 1.44 g/cm³ | 1.55 g/cm³ | 1.354 g/cm³ |
| Water Solubility | Very low | Insoluble | Sparingly soluble |
| Organic Solvent Solubility | Soluble in benzene, pyridine; slightly soluble in hot aniline, ethanol | Soluble in hot nitrobenzene; slightly soluble in ethanol, ether, benzene, acetone, chloroform | Soluble in pyridine, nitrobenzene; sparingly soluble in ethanol, acetone |
Table 2: Spectroscopic Data of C14H10N2O2 Isomers
| Spectroscopic Data | 1,4-Diaminoanthraquinone | 1,5-Diaminoanthraquinone | 2,6-Diaminoanthraquinone |
| ¹H NMR (DMSO-d6, ppm) | δ 8.30, 8.26, 7.78, 7.20 | Not readily available | δ 6.8-8.5 (m, Ar-H) |
| ¹³C NMR (CDCl3, ppm) | δ 183.95, 145.38, 134.57, 132.58, 127.77, 126.42, 110.81 | Not readily available | Not readily available |
| FT-IR (KBr, cm⁻¹) | Major peaks indicative of N-H, C=O, and aromatic C=C stretching. | Major peaks indicative of N-H, C=O, and aromatic C=C stretching. | 3210 (-NH), 3063 (=C-H), 1664 (-C=O), 1573 (-N=N-), 1304 (=C-N) |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 238 | Molecular Ion [M]⁺ at 238 | Molecular Ion [M]⁺ at 238 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of these compounds are crucial for reproducible research.
Synthesis of 1,4-Diaminoanthraquinone
A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia in the presence of a reducing agent.
Protocol:
-
To a reaction vessel, add 1,4-dihydroxyanthraquinone, an organic solvent (e.g., ethylene glycol methyl ether), and hydrazine hydrate. The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone should be approximately 0.6-0.8:1.
-
Seal the vessel and introduce ammonia gas to a pressure of 0.2-0.5 MPa.
-
Heat the reaction mixture to 50-100 °C and maintain for 3-4 hours with stirring.
-
After the reaction is complete, cool the vessel and slowly vent the excess ammonia gas.
-
The product, the leuco form of 1,4-diaminoanthraquinone, will precipitate.
-
Filter the precipitate and wash with a small amount of cold organic solvent.
-
The leuco form can be oxidized to 1,4-diaminoanthraquinone by air oxidation.
Synthesis of 1,5-Diaminoanthraquinone
A prevalent industrial method for synthesizing 1,5-diaminoanthraquinone is through the ammonolysis of 1,5-dinitroanthraquinone.
Protocol:
-
In a high-pressure autoclave, charge 1,5-dinitroanthraquinone and an organic solvent such as toluene.
-
Add liquid ammonia in a significant molar excess (e.g., 20:1 to 40:1 ratio of ammonia to dinitroanthraquinone).
-
Heat the autoclave to approximately 150 °C, reaching a pressure of around 50-60 atmospheres.
-
Maintain the reaction for 7-12 hours with stirring.
-
After cooling and depressurizing the autoclave, the product can be isolated by filtration.
-
Wash the solid product with the solvent and dry under vacuum.
Synthesis of 2,6-Diaminoanthraquinone
One synthetic route to 2,6-diaminoanthraquinone involves the amidation of 2,6-anthraquinonedisulfonic acid.
Protocol:
-
Start with the sulfonation of anthraquinone to produce a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids.
-
Separate the 2,6-disulfonic acid isomer, often by precipitating its sodium salt.
-
The isolated 2,6-anthraquinonedisulfonic acid is then subjected to amidation. This is typically carried out by heating with aqueous ammonia in an autoclave.
-
The resulting 2,6-diaminoanthraquinone can be purified by recrystallization from a suitable solvent like pyridine or nitrobenzene.[1]
Purification by Column Chromatography
Protocol:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude diaminoanthraquinone sample in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. The separation of the components can be monitored by thin-layer chromatography (TLC).
-
Collect the fractions containing the desired isomer and evaporate the solvent to obtain the purified product.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Use standard parameters for ¹H and ¹³C NMR acquisition. For quantitative analysis, ensure a sufficient relaxation delay.
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.
-
Instrument: A Fourier-transform infrared spectrometer.
-
Parameters: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Obtain the mass-to-charge ratio of the molecular ion and characteristic fragment ions.
Biological Activity and Potential Applications
Anthraquinone derivatives have garnered significant attention for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and they can also inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[2]
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the diaminoanthraquinone isomers and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Anticancer Mechanism of Action
While the precise signaling pathways for each isomer are still under investigation, the general mechanisms for anticancer anthraquinones involve:
-
DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.[3][4]
-
Induction of Apoptosis: By causing DNA damage and cellular stress, diaminoanthraquinones can trigger programmed cell death (apoptosis) through various signaling pathways.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[5][6]
Some studies suggest the involvement of the PI3K/Akt/mTOR signaling pathway in the autophagy and apoptosis induced by certain anthraquinone derivatives.[7]
Visualizations
Experimental Workflow: Synthesis and Purification of Diaminoanthraquinones
Signaling Pathway: Potential Anticancer Mechanism of Diaminoanthraquinones
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. embopress.org [embopress.org]
- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 6. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
5-Benzoyl-2-benzimidazolinone: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities.[1][3] This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-Benzoyl-2-benzimidazolinone, by extrapolating from the known structure-activity relationships (SAR) of the broader benzimidazole class and considering the influence of the 5-benzoyl substitution.
While direct experimental data on this compound is limited, the presence of the benzoyl group at the 5-position is anticipated to modulate its biological activity, potentially enhancing its affinity for specific targets. There is considerable interest in 5-substituted benzimidazoles, as modifications at this position can significantly influence their pharmacological profile.[3][4]
Potential Therapeutic Targets and Mechanisms of Action
Based on the extensive research into benzimidazole derivatives, the potential therapeutic applications for this compound can be categorized into three primary areas: anti-inflammatory, anticancer, and neuroprotective activities.
Anti-inflammatory Activity
Benzimidazole derivatives are known to exert anti-inflammatory effects through various mechanisms.[5] The introduction of a benzoyl group, an aromatic ketone, at the 5-position could influence the molecule's interaction with key inflammatory mediators.
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is a key enzyme in the synthesis of prostaglandins, crucial mediators of inflammation.[6] The benzoyl moiety may enhance the binding affinity to the active site of COX-2.
-
NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system and its activation is implicated in a variety of inflammatory diseases.[7][8] Benzimidazole derivatives have been shown to inhibit NLRP3 inflammasome activation.[7]
-
Pro-inflammatory Cytokines: Inhibition of the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is another mechanism by which benzimidazoles can mediate their anti-inflammatory effects.[9][10]
Signaling Pathway:
The anti-inflammatory action of benzimidazole derivatives often involves the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: Benzimidazole derivatives can inhibit the NF-κB signaling pathway.
Anticancer Activity
The benzimidazole scaffold is present in several clinically used anticancer drugs.[11] Their mechanisms of action are diverse, targeting various aspects of cancer cell proliferation and survival.[12] The benzoyl substitution may enhance the cytotoxic potential of the benzimidazolinone core.
Potential Targets:
-
Tubulin: Benzimidazole derivatives, such as albendazole and mebendazole, are well-known for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[12]
-
Kinases: Various kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs), protein kinase B (Akt), and mitogen-activated protein kinases (MAPK), are potential targets.[12]
-
Topoisomerases: These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cancer cell death.[11]
-
Epigenetic Targets: Benzimidazole derivatives have been shown to modulate epigenetic targets like histone deacetylases (HDACs).[13]
Signaling Pathway:
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Benzimidazoles can inhibit tubulin polymerization, leading to apoptosis.
Neuroprotective Activity
Emerging evidence suggests that benzimidazole derivatives possess neuroprotective properties, which could be relevant for the treatment of neurodegenerative diseases.[7][14]
Potential Targets:
-
Oxidative Stress Pathways: Benzimidazoles can act as antioxidants, scavenging free radicals and upregulating endogenous antioxidant enzymes.[7]
-
Neuroinflammation: By inhibiting pro-inflammatory cytokines and pathways like the NLRP3 inflammasome in the central nervous system, benzimidazoles can mitigate neuroinflammation.[7][14]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels and reduce oxidative stress, offering a potential therapeutic strategy for Parkinson's disease.[15]
Signaling Pathway:
The neuroprotective effects of benzimidazoles can be mediated through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which activates a cascade of genes involved in cell survival and adaptation to stress.[16]
Caption: Benzimidazoles may stabilize HIF-1α, promoting neuroprotection.
Quantitative Data Summary
| Compound Class | Target | Assay | Potency (IC50/EC50) | Reference |
| Benzimidazole Derivatives | COX-2 | Luminol-enhanced chemiluminescence | < Standard (Ibuprofen) | [6] |
| 1-Phenylbenzimidazoles | PDGFR | Enzyme Inhibition | 0.1 - 1 µM | [3] |
| Pyrimido[1,2-a]benzimidazol-5(6H)-one | Lck | Enzyme Inhibition | 0.007 µM | [17] |
| Benzimidazole Derivatives | TNF-α and IL-6 release | LPS-stimulated macrophages | Dose-dependent inhibition | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard and reliable method for screening acute anti-inflammatory activity.[18][19][20][21][22]
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used. They are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Control group (vehicle)
-
Standard group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test groups (this compound at various doses)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound, vehicle, or standard drug is administered orally (p.o.) or intraperitoneally (i.p.).
-
After 30 minutes, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
The percentage increase in paw volume is calculated for each group.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.
-
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[23][24][25][26][27]
Methodology:
-
Reagents:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compound (this compound)
-
Standard inhibitor (e.g., Celecoxib)
-
-
Procedure (96-well plate format):
-
Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
Add the reaction mix to the wells.
-
Add the test compound or standard inhibitor at various concentrations to the respective wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding Arachidonic Acid.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
-
In Vitro Anticancer Activity: Tubulin Polymerization Assay (Fluorescence-based)
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[28][29][30][31][32]
Methodology:
-
Reagents:
-
Purified tubulin (>99%)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound)
-
Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
-
Procedure (96-well plate format):
-
Prepare a reaction mixture containing Tubulin Polymerization Buffer, GTP, and the fluorescent reporter.
-
Add the test compound or controls at various concentrations to the wells.
-
Add the purified tubulin to the reaction mixture and immediately transfer to the wells.
-
Place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence (e.g., Ex/Em = 360/450 nm) at regular intervals for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Compare the curves of the test compound with the control to determine if it inhibits or enhances tubulin polymerization.
-
Calculate the IC50 or EC50 value based on the effect on the rate or extent of polymerization.
-
In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[33][34][35][36]
Methodology:
-
Cell Culture:
-
Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure (96-well plate format):
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
While this compound remains a relatively understudied compound, the extensive body of research on the benzimidazole scaffold provides a strong foundation for predicting its potential therapeutic targets. Based on structure-activity relationship studies, it is plausible that this derivative will exhibit anti-inflammatory, anticancer, and neuroprotective properties. The presence of the 5-benzoyl group is likely to influence its potency and selectivity towards key biological targets such as COX-2, tubulin, and various signaling kinases. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these potential activities, paving the way for further investigation into the therapeutic promise of this compound and related derivatives. Further preclinical studies are warranted to elucidate its precise mechanisms of action and to validate its potential as a novel therapeutic agent.
References
- 1. nveo.org [nveo.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 24. assaygenie.com [assaygenie.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. abcam.com [abcam.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 29. maxanim.com [maxanim.com]
- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. cytoskeleton.com [cytoskeleton.com]
- 33. researchhub.com [researchhub.com]
- 34. texaschildrens.org [texaschildrens.org]
- 35. MTT assay protocol | Abcam [abcam.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of 5-Benzoyl-2-benzimidazolinone Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific biological targets and quantitative activity of 5-Benzoyl-2-benzimidazolinone is limited. This guide therefore presents a generalized yet detailed framework for the in silico modeling of this compound and its derivatives, outlining established computational methodologies and best practices. The quantitative data and specific biological pathways presented herein are hypothetical and for illustrative purposes to guide researchers in their own studies.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The this compound moiety, a specific derivative, presents an intriguing candidate for drug discovery due to its structural features that suggest potential interactions with a variety of biological targets. In silico modeling offers a powerful, cost-effective, and rapid approach to investigate these potential interactions, predict biological activity, and guide the synthesis of more potent and selective analogs.
This technical guide provides a comprehensive overview of the key in silico techniques that can be applied to study this compound and its derivatives. It covers the general workflow of a computational drug discovery project, details on methodologies for crucial experiments like molecular docking and quantitative structure-activity relationship (QSAR) analysis, and illustrates how to present the resulting data.
Hypothetical In Silico Drug Discovery Workflow
The journey from a compound of interest to a potential drug candidate involves a multi-step in silico analysis. The following workflow outlines a logical progression for the computational investigation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico research. Below are generalized protocols for key computational experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Objective: To identify potential binding modes and estimate the binding affinity of this compound derivatives to a target protein.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and its analogs using a molecular builder.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the grid box to encompass the defined binding site.
-
Run the docking simulation to generate a series of binding poses for each ligand.
-
-
Analysis of Results:
-
Rank the poses based on their docking scores (e.g., binding energy in kcal/mol).
-
Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Objective: To develop a predictive model for the biological activity of novel this compound derivatives.
Methodology:
-
Data Set Preparation:
-
Compile a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).
-
Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., topological, electronic, steric).
-
-
Model Development:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).
-
-
Model Validation:
-
Assess the statistical quality of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).
-
Use the test set to evaluate the predictive power of the model on compounds not used in its development.
-
Data Presentation
Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against Target X
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| BZB-01 | This compound | -8.5 | Tyr234, Asp345, Phe456 | 2 |
| BZB-02 | 5-(4-chlorobenzoyl)-... | -9.2 | Tyr234, Asp345, Val457 | 2 |
| BZB-03 | 5-(4-methoxybenzoyl)-... | -8.9 | Tyr234, Asp345, Phe456 | 3 |
| BZB-04 | 5-(4-nitrobenzoyl)-... | -9.5 | Arg230, Tyr234, Asp345 | 3 |
Table 2: Hypothetical QSAR Data for a Series of this compound Analogs
| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual | Molecular Weight | LogP |
| BZB-01 | 7.2 | 7.1 | 0.1 | 238.24 | 2.5 |
| BZB-02 | 7.8 | 7.9 | -0.1 | 272.68 | 3.1 |
| BZB-03 | 7.5 | 7.4 | 0.1 | 268.27 | 2.6 |
| BZB-04 | 8.1 | 8.0 | 0.1 | 283.24 | 2.4 |
Hypothetical Signaling Pathway
While the specific signaling pathways affected by this compound are not established, many benzimidazole derivatives are known to target protein kinases. The following diagram illustrates a hypothetical kinase signaling pathway that could be a target for such a compound.
Conclusion
In silico modeling provides an indispensable toolkit for modern drug discovery and development. For compounds like this compound, where experimental data may be sparse, these computational approaches can generate valuable hypotheses about potential biological targets, mechanisms of action, and structure-activity relationships. By following systematic and rigorous computational protocols, researchers can effectively guide the design and synthesis of novel therapeutic agents, accelerating the path from concept to clinic. The methodologies and frameworks presented in this guide offer a solid foundation for initiating and conducting such in silico investigations.
5-Benzoyl-2-benzimidazolinone: A Technical Review of Its Emerging Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoyl-2-benzimidazolinone is a heterocyclic organic compound that has garnered interest within the scientific community, primarily due to its structural relationship to a class of molecules known for their diverse biological activities. The benzimidazolone core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of pharmacologically active agents. This technical guide provides a comprehensive review of the available literature on this compound, with a particular focus on its potential as a kinase inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Synthesis and Chemical Properties
While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from general methods for preparing benzimidazol-2-ones. A common and effective approach involves the cyclocarbonylation of the corresponding o-phenylenediamine with 1,1'-carbonyldiimidazole (CDI).
A plausible synthetic workflow is outlined below:
Methodological & Application
5-Benzoyl-2-benzimidazolinone: A Promising Scaffold for p38 MAP Kinase Inhibition
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer.[2][3] This has made p38 MAP kinase a prime target for therapeutic intervention. A novel class of p38 MAP kinase inhibitors based on the benzimidazolone scaffold has been identified through high-throughput screening, with 5-Benzoyl-2-benzimidazolinone representing a key pharmacophore in this series.[4] These compounds have shown promise as potent and selective inhibitors of p38α, the best-characterized isoform of the p38 family.[5]
This document provides detailed application notes and experimental protocols for the characterization of this compound and its analogs as p38 MAP kinase inhibitors.
Data Presentation
The inhibitory activity of benzimidazolone-based compounds against p38α MAP kinase is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. While specific data for this compound is not publicly available, the following table presents representative data for a series of benzimidazolone analogs, demonstrating the potential of this chemical class.
| Compound ID | Structure | p38α IC50 (nM) | Cellular Assay (LPS-induced TNFα) IC50 (nM) |
| Analog 1 | [Image of a representative benzimidazolone structure with specific substitutions] | 50 | 120 |
| Analog 2 | [Image of a second representative benzimidazolone structure] | 75 | 200 |
| Analog 3 | [Image of a third representative benzimidazolone structure] | 30 | 90 |
| SB 203580 (Reference) | [Image of SB 203580 structure] | 48 | 160 |
Note: The structures and IC50 values are representative examples based on published data for the benzimidazolone class of p38 inhibitors and are intended for illustrative purposes.[4][5]
Experimental Protocols
Biochemical p38α Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified recombinant p38α kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (Activating Transcription Factor 2) substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
SB 203580 (as a positive control inhibitor)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor (SB 203580) in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix containing ATF-2 peptide (e.g., 0.2 µg/µL) and ATP (e.g., 10 µM) in kinase assay buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.[6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.[6]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based p38 MAP Kinase Inhibition Assay (LPS-induced TNFα Production)
This protocol evaluates the ability of this compound to inhibit p38 MAP kinase activity within a cellular context by measuring the downstream effect of inhibiting the production of the pro-inflammatory cytokine TNFα.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds) dissolved in DMSO
-
SB 203580 (as a positive control inhibitor)
-
96-well cell culture plates
-
Human TNFα ELISA kit
-
Cell lysis buffer
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-incubate the cells with various concentrations of this compound or the control inhibitor for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNFα production.
-
Include a non-stimulated control (vehicle only) and a stimulated control (LPS only).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Sample Collection:
-
Centrifuge the plate and carefully collect the cell culture supernatant for TNFα measurement.
-
Lyse the remaining cells to determine cell viability (e.g., using an MTT or CellTiter-Glo assay) to rule out cytotoxicity of the test compounds.
-
-
TNFα Measurement:
-
Quantify the concentration of TNFα in the culture supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Calculate the percent inhibition of TNFα production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase signaling pathway and point of inhibition.
Experimental Workflow for p38 Kinase Inhibition Assay
Caption: Biochemical assay workflow for p38 kinase inhibition.
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Benzoyl-2-benzimidazolinone and its Analogs in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, the benzimidazolinone core is a key pharmacophore in the development of novel therapeutic agents. This document focuses on the application of 5-Benzoyl-2-benzimidazolinone and structurally related compounds in the context of cancer research. While specific data on this compound is limited, this note extrapolates from research on analogous 5-substituted benzimidazolinones and other benzimidazole derivatives to provide a comprehensive overview of their potential as anticancer agents.
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2] The unique structure of the benzimidazole scaffold allows it to mimic natural purines, enabling interaction with a wide range of biological targets.[3][4]
Quantitative Data on Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines. This data is crucial for comparing the potency of different analogs and identifying promising lead compounds for further development.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Benzoyl substituted benzimidazole | MCF-7 (Breast) | 16.18 ± 0.07 | [5] |
| HL-60 (Leukemia) | 15.15 ± 0.05 | [5] | ||
| Compound 5b | 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one | HCC1937 (Breast) | 2.6 | [6] |
| Compound 8m | Benzimidazole acridine derivative | SW480 (Colon) | 6.77 | [7][8] |
| HCT116 (Colon) | 3.33 | [7][8] | ||
| Compound 10 | Benzimidazole with sulfonamide moiety | MGC-803 (Gastric) | 1.02 - 5.40 | [4] |
| PC-3 (Prostate) | 1.02 - 5.40 | [4] | ||
| MCF-7 (Breast) | 1.02 - 5.40 | [4] | ||
| Compound 15 | Benzimidazole derivative | MCF-7 (Breast) | 5.28 | [9] |
| Compound 10 | Benzimidazole derivative | MCF-7 (Breast) | 6.63 | [9] |
| Compound 4r | Benzimidazole-1,3,4-oxadiazole derivative | PANC-1 (Pancreatic) | 5.5 | [10] |
| A549 (Lung) | 0.3 | [10] | ||
| MCF-7 (Breast) | 0.5 | [10] | ||
| Compound 3e | 1-(1-ethy-1H-benzimidazol-2-yl) ethanone | HOP-92 (Non-small cell lung) | 0.19 | [11] |
Signaling Pathways in Cancer
Research into the mechanisms of action of anticancer benzimidazole derivatives has identified several key signaling pathways that are modulated by these compounds. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers of response.
EGFR/HER2 Signaling Pathway
Certain 2-aryl benzimidazole derivatives have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12] This inhibition blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival.[12]
Caption: Inhibition of EGFR/HER2 signaling by benzimidazole derivatives.
JNK-mediated Apoptosis Pathway
Some benzimidazole derivatives induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This can lead to the upregulation of Death Receptor 5 (DR5), triggering the extrinsic apoptosis cascade.[1][7] Additionally, JNK activation can be mediated by an increase in reactive oxygen species (ROS).[7]
Caption: JNK-mediated apoptosis induced by benzimidazole derivatives.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer. Certain benzimidazole derivatives have been identified as inhibitors of mTOR, suppressing its phosphorylation and downstream signaling.[9]
Caption: Inhibition of the mTOR signaling pathway by benzimidazole derivatives.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anticancer properties of compounds like this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Signaling Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., p-EGFR, p-Akt, p-JNK, Cleaved Caspase-3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL reagents to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of a novel benzimidazole derivative as a potential anticancer agent.
Caption: General workflow for anticancer drug discovery.
Conclusion
While direct and extensive research on the anticancer applications of this compound is not widely published, the broader class of benzimidazole derivatives shows significant promise. The data and protocols presented here, derived from studies on structurally related compounds, provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and its analogs as novel cancer therapeutics. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erzincan University Journal of Science and Technology » Submission » Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer [dergipark.org.tr]
- 10. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 12. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
5-Benzoyl-2-benzimidazolinone: Current Status as a Chemical Probe
Researchers, scientists, and drug development professionals should be aware that 5-Benzoyl-2-benzimidazolinone is not currently established as a chemical probe with a well-defined biological target or validated application in target identification or validation studies. While the benzimidazole scaffold is prevalent in a wide range of biologically active compounds and has been successfully utilized in the development of chemical probes for various targets, this compound itself is primarily documented as a synthetic compound and a known impurity in the antipsychotic drug Loxapine. Current scientific literature does not provide evidence of its specific use to interrogate a biological pathway or protein function in the manner of a chemical probe.
This document serves to provide the available information on this compound and to contextualize the broader potential of the benzimidazole scaffold in chemical probe development.
Compound Information
This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₀N₂O₂.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| CAS Number | 6344-72-5 |
| Synonyms | 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one |
Biological Activity and Current Understanding
As of the latest available data, this compound has not been reported to possess significant therapeutic effects on its own. Its primary relevance in the scientific literature is as a known impurity and potential metabolite related to the drug Loxapine. There are no publicly available studies that identify a specific biological target for this compound or detail its use as a chemical probe to elucidate biological mechanisms.
The Benzimidazole Scaffold in Chemical Probe Development
While this compound itself lacks characterization as a chemical probe, the broader benzimidazole chemical class is of significant interest in medicinal chemistry and chemical biology. Benzimidazole derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This diversity of function has led to the development of numerous benzimidazole-based compounds as chemical probes for various protein targets.
The general workflow for developing and utilizing a chemical probe is outlined below. This theoretical workflow illustrates the steps that would be necessary to validate a compound like this compound as a chemical probe.
Caption: A generalized workflow for the development and application of a chemical probe.
Experimental Protocols (Hypothetical)
Should this compound be identified as a potential modulator of a specific biological target, the following experimental protocols would be essential for its validation as a chemical probe.
Target Engagement Assays
To confirm that a compound interacts with its intended target within a cellular context, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture target cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Target Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Currently, this compound is not a validated chemical probe. The information provided herein is intended to offer a clear understanding of its current status and to present the broader context of the benzimidazole scaffold in drug discovery and chemical biology. For researchers interested in this compound, the immediate next steps would involve high-throughput screening to identify any potential biological activity, followed by rigorous target identification and validation studies as outlined in the hypothetical protocols. Without such foundational data, the use of this compound as a chemical probe is not recommended.
Application Notes and Protocols: High-Throughput Screening Assays for 5-Benzoyl-2-benzimidazolinone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-benzoyl-2-benzimidazolinone scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. These compounds have shown potential as anticancer agents by inducing apoptosis and arresting the cell cycle[1]. The structural similarity of the benzimidazole nucleus to natural purines suggests its potential to interact with various biological targets, including kinases and DNA-related enzymes[1]. High-throughput screening (HTS) is a critical tool for efficiently evaluating large libraries of such analogs to identify lead compounds for drug discovery. These assays are designed to be rapid, reproducible, and scalable, enabling the screening of thousands of compounds in a short period[2][3].
This document provides detailed application notes and protocols for HTS assays tailored to identify and characterize this compound analogs that modulate key cellular targets implicated in various diseases. The following sections describe protocols for cell-based and biochemical assays targeting the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), Cannabinoid Receptors (CB1/CB2), and the 18 kDa Translocator Protein (TSPO).
Target 1: TRPC6 Channel Inhibition
Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) is a non-selective cation channel implicated in focal segmental glomerulosclerosis and various cancers[4][5]. Inhibitors of TRPC6 are of significant therapeutic interest. The following is a cell-based HTS assay to identify inhibitors of TRPC6.
Signaling Pathway for TRPC6 Activation
Caption: TRPC6 channel activation pathway and point of inhibition.
Experimental Protocol: TRPC6 Inhibition Assay
This protocol is adapted from established fluorescence-based membrane potential assays[4][6].
Objective: To identify this compound analogs that inhibit acetylcholine-induced TRPC6 channel activation in a stable HEK293 cell line.
Materials:
-
HEK293 cell line stably expressing human TRPC6
-
Assay medium: HBSS, 20 mM HEPES, pH 7.4
-
Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound analog library (10 mM in DMSO)
-
Acetylcholine (ACh)
-
384-well black, clear-bottom assay plates
-
Kinetic imaging plate reader (e.g., Hamamatsu FDSS)
Procedure:
-
Cell Plating: Seed HEK293-TRPC6 cells into 384-well plates at a density of 10,000-20,000 cells per well in culture medium and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the membrane potential dye solution in assay medium according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 45-60 minutes at room temperature, protected from light[6].
-
-
Compound Addition:
-
Prepare a 7.5x working concentration of the this compound analogs in assay medium.
-
Using a liquid handler, add 4 µL of the compound solution to the corresponding wells of the cell plate[4]. The final compound concentration will be 10 µM with 0.1% DMSO.
-
Include positive controls (known TRPC6 inhibitor) and negative controls (DMSO vehicle).
-
-
Assay Measurement:
-
Place the assay plate into the kinetic imaging plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 6 µL of acetylcholine at its EC₈₀ concentration (pre-determined) to all wells.
-
Immediately begin kinetic fluorescence reading for 110 seconds[4].
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects membrane depolarization due to Ca²⁺ influx through TRPC6 channels.
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Compounds that reduce the fluorescence signal are considered potential TRPC6 inhibitors.
-
Data Presentation
| Compound ID | Concentration (µM) | % Inhibition of TRPC6 | Z'-Factor |
| Analog-001 | 10 | 85.2 | 0.78 |
| Analog-002 | 10 | 12.5 | 0.78 |
| Analog-003 | 10 | 92.1 | 0.78 |
| Positive Ctrl | 5 | 98.0 | 0.78 |
| Negative Ctrl | 0.1% DMSO | 0.0 | 0.78 |
Z'-factor is a measure of assay quality, with values > 0.5 considered excellent for HTS.
Target 2: Cannabinoid Receptor (CB1/CB2) Binding
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that are targets for a variety of therapeutic areas, including pain, inflammation, and neurological disorders[7][8]. The following protocol describes a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF) to identify this compound analogs that bind to CB1 or CB2 receptors.
HTRF Assay Workflow
Caption: Workflow for the cannabinoid receptor HTRF binding assay.
Experimental Protocol: CB1/CB2 HTRF Binding Assay
This protocol is based on the principles of HTRF binding assays for GPCRs[7][9].
Objective: To identify this compound analogs that compete with a fluorescent ligand for binding to human CB1 or CB2 receptors.
Materials:
-
HEK293 cells expressing SNAP-tagged human CB1 or CB2 receptors
-
Tag-lite® Buffer
-
SNAP-Lumi4-Tb (donor fluorophore)
-
Fluorescent CB1/CB2 ligand (e.g., CELT-335, acceptor fluorophore)
-
This compound analog library (10 mM in DMSO)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation and Labeling:
-
Label the SNAP-tagged CB1/CB2 expressing cells with SNAP-Lumi4-Tb according to the manufacturer's protocol.
-
Wash the cells to remove excess donor fluorophore and resuspend in Tag-lite® Buffer[7].
-
-
Assay Plating:
-
Dispense 2,500-3,000 labeled cells per well into the 384-well plates[7].
-
Add the this compound analogs at various concentrations.
-
Include a known CB1/CB2 antagonist as a positive control and DMSO as a negative control.
-
-
Ligand Addition: Add the fluorescent ligand (e.g., CELT-335) at a concentration close to its Kd value.
-
Incubation: Incubate the plates for 2-4 hours at room temperature, protected from light.
-
HTRF Reading:
-
Read the plates on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF signal is proportional to the amount of fluorescent ligand bound to the receptor.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor Emission / Donor Emission).
-
A decrease in the HTRF signal indicates displacement of the fluorescent ligand by the test compound.
-
Determine the IC₅₀ values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation
| Compound ID | Target | IC₅₀ (nM) |
| Analog-004 | CB1 | 520 |
| Analog-005 | CB1 | >10,000 |
| Analog-004 | CB2 | 8,500 |
| Analog-005 | CB2 | 75 |
| Rimonabant | CB1 | 5.2 |
| AM630 | CB2 | 12.8 |
Target 3: 18 kDa Translocator Protein (TSPO) Ligand Binding
The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane and is involved in cholesterol transport and steroidogenesis[10][11][12]. Its upregulation in various cancers makes it an attractive target[13][14]. The following is a biochemical assay to screen for TSPO ligands.
TSPO Radioligand Binding Assay Workflow
Caption: Workflow for the TSPO radioligand binding assay.
Experimental Protocol: TSPO Radioligand Binding Assay
Objective: To determine the binding affinity of this compound analogs to TSPO by measuring their ability to displace the radioligand [³H]PK 11195.
Materials:
-
Mitochondrial membranes prepared from tissue or cells with high TSPO expression (e.g., adrenal glands, specific cancer cell lines).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]PK 11195 (specific activity ~80 Ci/mmol).
-
Unlabeled PK 11195 for determination of non-specific binding.
-
This compound analog library.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
25 µL of test compound (this compound analog) or vehicle (for total binding) or unlabeled PK 11195 (10 µM final concentration for non-specific binding).
-
25 µL of [³H]PK 11195 (final concentration ~1 nM).
-
100 µL of mitochondrial membrane preparation (5-10 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding for each test compound concentration.
-
Calculate the IC₅₀ and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Data Presentation
| Compound ID | IC₅₀ (nM) | Ki (nM) |
| Analog-006 | 150 | 78 |
| Analog-007 | 2,300 | 1,190 |
| PK 11195 | 2.5 | 1.3 |
Conclusion
The protocols outlined in these application notes provide robust and validated methods for the high-throughput screening of this compound analog libraries against a variety of therapeutically relevant targets. The cell-based TRPC6 assay allows for the identification of functional inhibitors in a physiological context, while the HTRF and radioligand binding assays provide sensitive and quantitative measures of direct target engagement for cannabinoid receptors and TSPO, respectively. These HTS approaches are essential for accelerating the identification of promising lead candidates from large chemical libraries, thereby facilitating the drug discovery and development process.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. AID 2553 - High throughput screening of inhibitors of transient receptor potential cation channel C6 (TRPC6) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magic™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Translocator Protein 18 kDa (TSPO): An Old Protein with New Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gabarx.com [gabarx.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. [PDF] TSPO: kaleidoscopic 18-kDa amid biochemical pharmacology, control and targeting of mitochondria. | Semantic Scholar [semanticscholar.org]
- 14. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving 5-Benzoyl-2-benzimidazolinone for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoyl-2-benzimidazolinone is a small molecule belonging to the benzimidazolone class of compounds. This class has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. Notably, compounds containing the benzimidazolone moiety have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress.[1] The p38 MAPK signaling cascade plays a crucial role in the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1, making it a therapeutic target for a range of inflammatory diseases. This document provides a detailed protocol for the dissolution of this compound for use in in vitro assays and outlines a general workflow for assessing its activity as a p38 MAPK inhibitor.
Data Presentation
| Compound Class | Solvent | Solubility | Notes |
| Benzimidazolone Derivatives | Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for creating high-concentration stock solutions for in vitro assays. |
| Benzimidazolone Derivatives | Methanol | Slightly Soluble | Can be used as a co-solvent. A study on benzimidazolone derivatives used a 10% DMSO in methanol solution. |
| 5-Methoxy-2-benzimidazolinone | DMSO | Soluble | A structurally related benzimidazolone. |
| 5-Methoxy-2-benzimidazolinone | Methanol | Slightly Soluble | Further indicates the utility of these solvents for this class of compounds.[2] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers or cell culture media for various in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming the Solvent: Warm the DMSO to room temperature if it has been stored at a lower temperature. DMSO solidifies at 18.5°C.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Initial Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to start with a common stock concentration such as 10 mM.
-
-
Facilitating Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.
-
-
Sterilization (Optional but Recommended): For cell-based assays, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers.
Note on Final Assay Concentration: When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Mandatory Visualizations
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling pathway, a primary target for benzimidazolone-based inhibitors. External stimuli such as UV radiation, inflammatory cytokines (e.g., TNF-α, IL-1), and cellular stress activate upstream kinases (MKK3/6). These kinases then dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors (e.g., ATF-2) and other kinases (e.g., MK2), leading to the expression of inflammatory genes.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Assay
The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on the p38 MAPK pathway in a cell-based assay.
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
Synthesis of Benzimidazolone Scaffolds for Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for targeting various enzymes and receptors. This has led to the development of benzimidazolone-containing drugs with applications as anticancer, antimicrobial, antiviral, and antihypertensive agents. This document provides detailed application notes and experimental protocols for the synthesis of benzimidazolone scaffolds, along with a summary of their biological activities and the signaling pathways they modulate.
Synthetic Strategies for Benzimidazolone Scaffolds
Several synthetic routes have been developed for the construction of the benzimidazolone core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the cyclization of o-phenylenediamines with carbonyl sources, intramolecular N-arylation of ureas, and rearrangement reactions.
Key Synthetic Reactions: An Overview
Application Notes and Protocols for Testing the Efficacy of 5-Benzoyl-2-benzimidazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the small molecule compound, 5-Benzoyl-2-benzimidazolinone. This document outlines detailed protocols for a series of in vitro and in vivo experiments designed to characterize the compound's activity, determine its mechanism of action, and assess its potential as a therapeutic agent. For the purpose of this protocol, we will hypothesize that this compound acts as an inhibitor of a critical kinase in a cancer-related signaling pathway, such as the MEK1/2 kinases in the MAPK/ERK pathway.
Introduction to this compound
This compound is a small molecule compound with a benzimidazole core structure.[1][2][3] While its specific biological targets are under investigation, related benzimidazole structures have been identified as inhibitors of key signaling pathways, such as the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[4] This document provides a systematic approach to test the hypothesis that this compound is a kinase inhibitor with anti-cancer properties. The experimental design will focus on characterizing its inhibitory potential, elucidating its mechanism of action, and evaluating its efficacy in preclinical models.
Experimental Design Workflow
The overall experimental workflow is designed to progress from initial in vitro characterization to more complex cellular and in vivo efficacy studies.
Caption: Experimental workflow for evaluating this compound efficacy.
Hypothetical Signaling Pathway: MAPK/ERK Inhibition
We hypothesize that this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2 kinases. This pathway is frequently hyperactivated in cancer and is a validated target for therapeutic intervention.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
In Vitro Efficacy Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the target kinase (e.g., MEK1) activity and to calculate the IC50 value.
Materials:
-
Recombinant human MEK1 kinase
-
ERK2 (inactive, as substrate)
-
ATP
-
This compound (serially diluted)
-
Kinase assay buffer
-
Phospho-ERK1/2 antibody
-
HTRF, Luminex, or ELISA-based detection reagents
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.
-
Add the kinase (MEK1), substrate (ERK2), and compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the level of phosphorylated ERK2 using an appropriate method (e.g., HTRF).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Phospho-ERK Inhibition Assay (Western Blot)
Objective: To confirm that this compound inhibits the target pathway in a cellular context.
Materials:
-
Cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 2 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (GAPDH).
-
Incubate with a secondary antibody and visualize bands using a chemiluminescent substrate.
-
Quantify band intensity to determine the reduction in ERK phosphorylation.
Protocol 3: Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.[5]
Materials:
-
Cancer cell lines (e.g., A375, HT-29) and a non-cancerous control cell line (e.g., HEK293)
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add the viability reagent to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Efficacy Protocol
Protocol 4: Murine Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.[6][7]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
A375 melanoma cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant A375 cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily via oral gavage) and vehicle to the respective groups.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Endpoint | Result (IC50/GI50 in µM) |
| Biochemical Kinase Assay | Recombinant MEK1 | IC50 | 0.05 |
| Cellular P-ERK Assay | A375 (BRAF V600E) | IC50 | 0.25 |
| Cell Viability Assay | A375 (BRAF V600E) | GI50 | 0.50 |
| Cell Viability Assay | HT-29 (KRAS mutant) | GI50 | 1.20 |
| Cell Viability Assay | HEK293 (non-cancerous) | GI50 | > 25 |
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | QD, p.o. | 1500 ± 250 | 0 |
| This compound | 10 | QD, p.o. | 850 ± 150 | 43 |
| This compound | 30 | QD, p.o. | 400 ± 90 | 73 |
| This compound | 100 | QD, p.o. | 150 ± 50 | 90 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent. By systematically assessing its biochemical and cellular activity, and confirming its efficacy in an in vivo cancer model, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The hypothetical data presented suggest that this compound is a potent and selective inhibitor of the MAPK/ERK pathway with significant anti-tumor activity, warranting further investigation.
References
- 1. 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one | 21472-33-3 | WAA47233 [biosynth.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C14H10N2O2 | CID 854379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 5. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Chemistry Approach to Benzimidazol-2-one Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of benzimidazol-2-one derivatives using continuous flow chemistry. Benzimidazol-2-ones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Traditional batch synthesis of these compounds can be time-consuming and challenging to scale up. Flow chemistry offers a more efficient, safer, and scalable alternative. This note outlines the advantages of a flow-based approach and provides a specific protocol for the gram-scale synthesis of a key benzimidazol-2-one intermediate.
Introduction
Benzimidazol-2-one and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1] The development of efficient and robust synthetic methodologies for these compounds is crucial for medicinal chemistry programs. Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processing.[2][3][4] These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and seamless scalability.[2][5] This protocol details a novel flow-based synthesis of a benzimidazol-2-one derivative, highlighting the practical application of this technology.
Advantages of Flow Chemistry for Benzimidazol-2-one Synthesis
The application of flow chemistry to the synthesis of benzimidazol-2-ones and other heterocyclic compounds offers several key advantages:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or unstable intermediates.[5]
-
Improved Process Control: Precise control over temperature, pressure, and residence time leads to higher yields, greater selectivity, and more consistent product quality.[2]
-
Rapid Reaction Optimization: The continuous nature of flow systems allows for rapid screening of reaction conditions, significantly accelerating process optimization.
-
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by numbering up (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.[2]
-
Reduced Waste: The efficiency of flow reactions often leads to higher conversions and fewer byproducts, contributing to greener and more sustainable chemical processes.[2]
Experimental Protocols
This section details the protocol for the gram-scale continuous flow synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a key intermediate in the development of anti-inflammatory drugs.[1] The synthesis involves the 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of a substituted o-phenylenediamine.[1]
Materials and Equipment
-
3-amino-4-((2-chlorobenzyl)amino)benzonitrile
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
HPLC pumps (2)
-
T-piece mixing element
-
10-mL stainless-steel reaction coil
-
Heating unit with thermocouple
-
Back-pressure regulator
Solution Preparation
-
Reactant Solution A: A 1 M solution of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile (2.58 g, 10 mmol) in 10 mL of THF.
-
Reactant Solution B: A 4.2 M solution of CDI (6.8 g, 42 mmol) in a 7:3 (v/v) mixture of THF and PEG300 (10 mL total volume).
Flow Synthesis Protocol
-
Set up the flow chemistry system as depicted in the workflow diagram below.
-
Pump Reactant Solution A and Reactant Solution B at a flow rate of 0.075 mL/min for each pump into the T-piece mixing element.
-
The combined stream flows into the 10-mL stainless-steel reaction coil, which is pre-heated to 210 °C.
-
The residence time in the heated coil is approximately 67 minutes.
-
After exiting the reactor, the reaction mixture is cooled and collected.
-
The crude product can then be purified by standard chromatographic techniques.
Data Presentation
The following tables summarize the key quantitative data for the continuous flow synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Weight ( g/mol ) | Concentration (M) | Solvent System |
| 3-amino-4-((2-chlorobenzyl)amino)benzonitrile | 257.71 | 1 | THF |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 4.2 | THF/PEG300 (7:3 v/v) |
Table 2: Flow Reactor Parameters
| Parameter | Value |
| Flow Rate (Pump A) | 0.075 mL/min |
| Flow Rate (Pump B) | 0.075 mL/min |
| Total Flow Rate | 0.15 mL/min |
| Reactor Volume | 10 mL |
| Reaction Temperature | 210 °C |
| Residence Time (τ) | 67 min |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the continuous flow synthesis of a benzimidazol-2-one derivative.
References
- 1. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols: Benzimidazole-Based Antiviral Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study benzimidazole-based antiviral inhibitors. The following sections detail experimental protocols for key assays, present quantitative data on the efficacy of various benzimidazole derivatives, and visualize the viral signaling pathways targeted by these compounds.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antiviral effects.[1][2] The structural similarity of the benzimidazole scaffold to natural purine nucleotides allows these compounds to interact with various viral and host cell targets, disrupting the viral life cycle.[1] This has led to the development of several benzimidazole-based compounds as inhibitors against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Cytomegalomegalovirus (CMV), and others.[3][4] These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of novel benzimidazole antiviral therapeutics.
Quantitative Data Summary
The antiviral activity of benzimidazole derivatives is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window. The following tables summarize the reported activities of representative benzimidazole-based inhibitors against various viruses.
Table 1: Anti-HCV Activity of Benzimidazole Derivatives
| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound A | NS5B Polymerase | Replicon Assay | 0.35 | >10 | >28.6 | [5] |
| Benzimidazole Derivative | HCV | Cell-based Assay | ~1 | - | - | [6] |
| B5 | HCV Entry | Primary Hepatocyte Infection | 4.04 (±1.85) | >Concentrations tested | - | [6] |
| Compound 116 | HCV | Cell-based Assay | 7.8 | 16.9 | 2.17 | [7] |
| Compound 117 | HCV | Cell-based Assay | 7.6 | 21.1 | 2.78 | [7] |
| Benzimidazole-pyrimidine hybrid | HCV RNA Replication | Replicon Assay | IC₅₀: 0.123, IC₉₀: 0.321 | - | - | [8] |
Table 2: Anti-CMV Activity of Benzimidazole Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| 1263W94 | Viral DNA Processing | IE/Late Antigen Assay | 0.42 (±0.22) | [9] |
| Ganciclovir (Reference) | Viral DNA Polymerase | IE/Late Antigen Assay | 3.78 (±1.62) | [9] |
Table 3: Anti-HIV Activity of Benzimidazole Derivatives
| Compound | Target | Assay | EC₅₀ (µg/mL) | IC₅₀ (nM) | Reference |
| Compound 31 | HIV-1 & HIV-2 | Cell-based Assay | 1.15 | - | [4] |
| Compound 29 | HIV | Cell-based Assay | - | 3.45 | [4] |
| Compound 30 | HIV | Cell-based Assay | - | 58.03 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of benzimidazole-based antiviral inhibitors are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that is toxic to the host cells.
Materials:
-
96-well microplates
-
Host cells (e.g., Vero, Huh-7, MRC-5)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Benzimidazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the benzimidazole test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[10]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.[13]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
24-well or 6-well plates
-
Confluent monolayer of susceptible host cells
-
Virus stock of known titer
-
Benzimidazole test compounds
-
Cell culture medium
-
Semi-solid overlay (e.g., agarose or methylcellulose in medium)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Seed the plates with host cells and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the benzimidazole test compounds in culture medium.
-
Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour).
-
Infect the cells with a known amount of virus (e.g., 40-80 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.[14][15]
-
Remove the virus inoculum and add the semi-solid overlay containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
After incubation, fix the cells with a formalin solution and then stain with crystal violet.[15]
-
Wash the plates and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This enzymatic assay measures the direct inhibition of the HCV NS5B polymerase, a key enzyme in viral replication.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.)
-
Ribonucleotides (ATP, CTP, GTP, UTP), including a labeled nucleotide (e.g., [³H]UTP)
-
Benzimidazole test compounds
-
Scintillation fluid and counter or other detection reagents
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and ribonucleotides.
-
Add the benzimidazole test compounds at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified HCV NS5B enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA).
-
Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid) and collect it on a filter plate.
-
Wash the filter plate to remove unincorporated labeled nucleotides.
-
Measure the radioactivity of the incorporated nucleotides using a scintillation counter.
-
Calculate the percentage of inhibition of NS5B activity for each compound concentration.
-
The IC₅₀ value is the concentration of the compound that inhibits the enzyme activity by 50%.
A non-radioactive version of this assay can be performed using a biotinylated template and detecting the incorporation of digoxigenin-labeled UTP with an anti-digoxigenin antibody conjugated to a reporter enzyme.
HIV-1 Reverse Transcriptase (RT) Assay
This assay measures the inhibition of HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA.
Materials:
-
Purified recombinant HIV-1 RT enzyme
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Reaction buffer
-
Deoxynucleotides (dATP, dCTP, dGTP, dTTP), including a labeled dNTP (e.g., [³H]dTTP) or a modified dNTP for colorimetric or fluorescent detection.
-
Benzimidazole test compounds
-
Detection reagents (e.g., scintillation fluid, colorimetric substrate)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, template/primer, and deoxynucleotides.
-
Add the benzimidazole test compounds at various concentrations.
-
Start the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[16]
-
Stop the reaction.
-
Quantify the amount of newly synthesized DNA. For a radioactive assay, this involves precipitating the DNA and measuring incorporated radioactivity. For a colorimetric assay, the incorporated biotin- and digoxigenin-labeled nucleotides are detected using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.[17]
-
Calculate the percentage of inhibition of RT activity for each compound concentration.
-
The IC₅₀ value is the concentration of the compound that inhibits the enzyme activity by 50%.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key viral life cycle stages that are targeted by antiviral inhibitors and a general workflow for antiviral drug screening.
Caption: Simplified HIV life cycle and potential targets for benzimidazole-based inhibitors.
Caption: Overview of the HCV life cycle with key targets for antiviral intervention.
Caption: General workflow for the screening and evaluation of antiviral benzimidazole compounds.
References
- 1. Frontiers | Human Cytomegalovirus Primary Infection and Reactivation: Insights From Virion-Carried Molecules [frontiersin.org]
- 2. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. MTT Assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Overcoming solubility issues of 5-Benzoyl-2-benzimidazolinone in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzoyl-2-benzimidazolinone. Our goal is to help you overcome common challenges, particularly those related to its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in experimental settings?
This compound is a benzimidazole derivative. Compounds in this class are noted for a range of biological activities, including potential roles as inhibitors of various signaling pathways. The primary challenge researchers face is its low aqueous solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous experimental media, affecting data accuracy and reproducibility.
Q2: In which common laboratory solvents is this compound soluble?
While precise quantitative data is limited, this compound is known to have low solubility in water and aqueous buffers. It is generally considered slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: What is a potential biological target of this compound?
Benzimidazole derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Therefore, it is plausible that this compound may also exert its effects through the modulation of the NF-κB pathway.
Q4: How can I prepare a stock solution of this compound?
Due to its poor aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent, typically DMSO. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to start with a high concentration in 100% DMSO before making further dilutions in aqueous buffers.
Q5: What is the maximum recommended concentration of DMSO for cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.5% (v/v) is generally considered safe for most cell lines, but it is highly recommended to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess any potential effects on your specific cells.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when working with this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous medium. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity.- Consider using a solubilizing agent such as Pluronic® F-127 or Tween® 80 in your final buffer. |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution.- Precipitation of the compound over time in the working solution. | - Ensure the DMSO stock solution is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.- Prepare fresh working solutions from the DMSO stock for each experiment.- Visually inspect your working solutions for any signs of precipitation before adding them to your assay. |
| Low or no observable biological activity. | - The actual concentration of the dissolved compound is lower than intended due to precipitation.- The compound has degraded. | - Confirm the solubility of the compound at the desired concentration in the final assay buffer.- Prepare a fresh DMSO stock solution. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 238.24 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for Diluting Stock Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Procedure:
-
Thaw a frozen aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
-
Add the final working solutions to your cell cultures and include a vehicle control (medium with the same final DMSO concentration).
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing and diluting this compound.
Proposed Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
References
Troubleshooting off-target effects of 5-Benzoyl-2-benzimidazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzoyl-2-benzimidazolinone. This resource addresses common issues related to potential off-target effects and provides standardized experimental protocols to help ensure data integrity and reproducibility.
Troubleshooting Guide
This guide is designed to help you identify and resolve common experimental issues encountered when using this compound, a compound belonging to a class of molecules known to interact with a variety of cellular targets, including protein kinases.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent cellular phenotype or unexpected biological response. | Off-target effects: The compound may be interacting with unintended cellular proteins, leading to confounding biological outcomes. | 1. Perform a dose-response experiment: Determine the minimal effective concentration to reduce the likelihood of off-target binding. 2. Use orthogonal controls: Employ a structurally related but inactive analog of this compound if available. 3. Conduct a kinase profile screen: Assess the compound's selectivity against a broad panel of kinases (see Experimental Protocols). |
| High background signal or variability in biochemical assays. | Non-specific binding: The compound may be aggregating or binding non-specifically to assay components. | 1. Include detergent in assay buffers: Add low concentrations of detergents like Triton X-100 or Tween-20 to reduce non-specific interactions. 2. Check compound solubility: Ensure the compound is fully dissolved in the assay buffer at the tested concentrations. 3. Vary protein concentration: Determine if the observed effect is dependent on the concentration of the target protein. |
| Discrepancy between in vitro and in vivo results. | Metabolic instability or off-target effects in a complex system: The compound may be metabolized into active or inactive forms, or it may engage different targets in a whole organism. | 1. Assess compound stability: Evaluate the stability of this compound in relevant biological matrices (e.g., plasma, microsomes). 2. Perform a Cellular Thermal Shift Assay (CETSA): Confirm target engagement within a cellular environment (see Experimental Protocols). |
| Cellular toxicity at effective concentrations. | Off-target kinase inhibition or other cytotoxic mechanisms: Inhibition of essential cellular kinases or other proteins can lead to cell death. | 1. Profile against a panel of known toxicity-related kinases: (e.g., members of the Src family, cell cycle kinases). 2. Perform cell viability assays: Use multiple, mechanistically distinct viability assays (e.g., MTT, CellTiter-Glo) to confirm toxicity. 3. Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the target or using a downstream activator. |
Frequently Asked Questions (FAQs)
Q1: What are the likely off-targets for a benzimidazole-based compound like this compound?
A1: The benzimidazole scaffold is a common feature in many kinase inhibitors.[1][2] Therefore, it is plausible that this compound could exhibit off-target activity against various protein kinases. The specific off-targets can be highly dependent on the substitution pattern of the benzimidazole core.[3][4] A kinase profiling screen is the most effective way to determine the selectivity profile of this compound.
Q2: How can I confirm that the observed cellular phenotype is due to the inhibition of my intended target and not an off-target effect?
A2: Target validation is crucial. We recommend a multi-pronged approach:
-
Use a secondary, structurally distinct inhibitor: If another inhibitor for your target of interest exists, it should recapitulate the phenotype.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein. This should mimic the effect of the inhibitor.
-
Rescue experiments: Overexpression of the target protein may rescue the phenotype induced by the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to the target protein in a cellular context.[5][6][7][8]
Q3: My compound shows activity against multiple kinases in a profiling assay. How do I interpret this data?
A3: Multi-targeted activity is common among kinase inhibitors.[1] To interpret these findings:
-
Quantify the potency: Determine the IC50 or Ki value for each interaction. A significant window of selectivity (e.g., >100-fold) between the intended target and off-targets is desirable.
-
Consider the cellular context: The physiological relevance of an off-target interaction depends on the expression level and role of the off-target kinase in the specific cell type you are studying.
-
Correlate with phenotypic data: Try to link the inhibition of specific off-targets to any unexpected cellular effects.
Q4: What are some common experimental artifacts to be aware of when working with benzimidazole derivatives?
A4: Benzimidazole-containing compounds can sometimes interfere with assays through mechanisms other than direct target inhibition. These can include:
-
Compound aggregation: Forming colloids that can sequester proteins non-specifically.
-
Fluorescence interference: Some compounds can be autofluorescent, interfering with fluorescence-based assays.
-
Redox activity: Some heterocyclic compounds can undergo redox cycling, which can affect cellular health and assay readouts.
Always perform appropriate controls, such as running the assay in the absence of the target protein, to check for these potential artifacts.
Potential Off-Target Kinase Families for Benzimidazole Scaffolds
The following table summarizes kinase families that have been reported to be inhibited by various benzimidazole derivatives. This is not an exhaustive list and is intended as a general guide for prioritizing off-target screening.
| Kinase Family | Representative Members | Potential Implication of Off-Target Inhibition |
| Src Family Kinases | SRC, LCK, FYN | Regulation of cell growth, differentiation, and survival. |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4/6 | Cell cycle progression. |
| MAP Kinases | ERK, JNK, p38 | Signal transduction pathways involved in stress response, inflammation, and apoptosis. |
| VEGF Receptors | VEGFR1, VEGFR2, VEGFR3 | Angiogenesis. |
| Aurora Kinases | AURKA, AURKB, AURKC | Mitosis and cell division. |
Experimental Protocols
Kinase Selectivity Profiling using a Commercial Service
Broad screening of kinase inhibitor selectivity is crucial for understanding potential off-target effects.[9][10]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Reaction Biology, Eurofins, Promega). Select a panel size that is appropriate for your stage of research (e.g., a broad panel of >300 kinases for initial characterization).
-
Assay Format: Most services utilize radiometric assays (e.g., [³³P]-ATP filter binding) or fluorescence/luminescence-based assays. Radiometric assays are often considered the gold standard.
-
ATP Concentration: It is recommended to perform the initial screen at a fixed ATP concentration (e.g., 10 µM) and then follow up on significant hits with assays performed at the Km for ATP for each specific kinase to determine more accurate inhibitory constants.
-
Data Analysis: The service provider will typically report the data as percent inhibition at a given compound concentration. Follow-up with dose-response curves to determine the IC50 for any kinases that show significant inhibition (e.g., >50% at 1 µM).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context.[5][6][7][8][11]
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
Heat Shock: After treatment, heat the cells in a PCR cycler or water bath across a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or an immunoassay like ELISA or AlphaScreen.
-
Data Interpretation: A stabilizing compound will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This is visualized as a rightward shift in the melting curve.
Kinobeads Competition Binding Assay
This chemical proteomics approach allows for the unbiased identification of kinase targets in a cellular lysate.[12][13][14][15][16]
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound.
-
Kinobeads Pulldown: Add "kinobeads" (sepharose beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors) to the lysate. Kinases not bound by the free compound in the lysate will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: The abundance of each identified kinase is quantified. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that this compound is binding to that kinase and competing for the binding site.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: An integrated pathway for assessing kinase inhibitor selectivity.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Technical Support Center: Optimization of N-Piperidinyl-Benzimidazolone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of N-Piperidinyl-Benzimidazolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of N-Piperidinyl-Benzimidazolone derivatives and why is it important?
A1: The primary target of the N-Piperidinyl-Benzimidazolone derivatives discussed in recent literature is 8-oxo Guanine DNA Glycosylase 1 (OGG1).[1][2][3][4][5][6] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for identifying and removing oxidized guanine bases (8-oxoG) from DNA.[1][3][4][5][6] Unrepaired 8-oxoG can lead to G:C to T:A transversions, compromising genomic integrity.[1][2][3] Inhibiting OGG1 is a therapeutic strategy for diseases like cancer and inflammation, particularly in cells with elevated reactive oxygen species (ROS).[1][2][3]
Q2: What is the significance of the N-Piperidinyl-Benzimidazolone scaffold?
A2: The N-Piperidinyl-Benzimidazolone scaffold has proven to be a potent and selective framework for developing OGG1 inhibitors.[1][2][3] Optimization campaigns starting from hits identified in high-throughput screening have led to the development of widely used tool compounds, demonstrating the scaffold's suitability for targeting the OGG1 active site.[1][2][3]
Q3: How does the conformation of the N-Piperidinyl linker influence inhibitor potency?
A3: X-ray crystallography studies have revealed that the conformation of the N-Piperidinyl linker is a critical determinant of inhibitor potency.[1][2][3][4] More potent inhibitors, such as TH8535, exhibit a "chair" conformation of the piperidinyl linker, which allows for favorable hydrogen bonding interactions within the OGG1 active site.[4] In contrast, weaker analogs often adopt a "boat" conformation.[1][2][3][4]
Synthesis Troubleshooting Guide
Q4: I am experiencing low yields in the condensation reaction between o-phenylenediamine and a carboxylic acid to form the benzimidazole core. What are some possible solutions?
A4: Low yields in benzimidazole synthesis can be attributed to several factors. Here are some troubleshooting steps:
-
Reaction Conditions: The traditional Phillips-Ladenburg reaction often requires harsh conditions.[7] Consider using a milder catalyst such as ammonium chloride in ethanol.[7] Polyphosphoric acid can also be an effective medium for this condensation.[8]
-
Starting Materials: Ensure the purity of your o-phenylenediamine and carboxylic acid. Impurities can interfere with the reaction.
-
Alternative Methods: For aromatic carboxylic acids, the Phillips synthesis may fail.[8] In such cases, reacting the o-phenylenediamine with the corresponding phenyl ester of the carboxylic acid might yield better results.[8] Green chemistry approaches, such as using deep eutectic solvents (DESs) or microwave-assisted synthesis, have also been reported to improve yields and reduce reaction times.[9]
Q5: I am observing multiple spots on my TLC after the N-alkylation of the piperidine ring. How can I minimize side products?
A5: The N-alkylation step can sometimes lead to side products. Here are some suggestions:
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base can help prevent side reactions.
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity of the N-alkylation and reduce the formation of byproducts.
-
Purification: If side products are unavoidable, careful column chromatography is essential. Experiment with different solvent systems to achieve optimal separation.
Q6: The final purification of my N-Piperidinyl-Benzimidazolone derivative by column chromatography is proving difficult. What can I do?
A6: Purification challenges are common with heterocyclic compounds. Consider the following:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution might be necessary to separate your product from closely related impurities.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider preparative HPLC or crystallization. Tituration with an appropriate solvent can also help remove minor impurities.
-
Salt Formation: Converting your final compound into a salt (e.g., hydrochloride salt) can sometimes facilitate crystallization and purification.
Biological Assay Troubleshooting Guide
Q7: In my OGG1 inhibition assay, I am observing a high background signal. What could be the cause?
A7: A high background signal in an OGG1 inhibition assay can obscure the results. Here's what to check:
-
Substrate Quality: Ensure the purity of your fluorescently labeled DNA substrate. Degradation of the substrate can lead to increased background fluorescence.
-
Enzyme Purity: The purity of the OGG1 enzyme is critical. Contaminating nucleases can cleave the DNA substrate, leading to a false-positive signal.
-
Buffer Composition: The assay buffer should be optimized. Components like detergents or reducing agents can sometimes interfere with the fluorescent signal.
Q8: My Cellular Thermal Shift Assay (CETSA) results are inconsistent. What are the common pitfalls?
A8: CETSA is a powerful technique for demonstrating target engagement in cells, but it can be sensitive.[4] Here are some factors to consider for improving consistency:
-
Cell Density: Ensure that you use a consistent cell number for each experiment. Overly confluent or sparse cells can lead to variability.
-
Heating Protocol: The heating gradient and duration must be precisely controlled.[4] Use a PCR machine with a reliable temperature gradient function.
-
Lysis and Sample Handling: Incomplete cell lysis or inconsistent sample handling can introduce significant errors. Ensure that the lysis buffer is effective and that all samples are treated identically post-heating.
Q9: I am not observing a clear melting curve in my Differential Scanning Fluorimetry (DSF) assay. What could be wrong?
A9: DSF measures the thermal stability of a protein.[4] A lack of a clear melting curve can be due to several reasons:
-
Protein Concentration: The protein concentration might be too low or too high. Optimize the protein concentration to ensure a detectable unfolding transition.
-
Dye Concentration: The concentration of the fluorescent dye (e.g., SYPRO Orange) is critical. Too little dye will result in a weak signal, while too much can cause protein aggregation and a high background.
-
Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Ensure that the buffer conditions are optimal for your protein.
Quantitative Data
| Compound | OGG1 IC50 (µM) | Reference |
| CBK149850 | 10 | [4] |
| CBK011674 (Domperidone) | 33 | [4] |
Signaling Pathways and Experimental Workflows
Caption: OGG1-initiated Base Excision Repair pathway and point of inhibition.
References
- 1. Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Cell Permeability of 5-Benzoyl-2-benzimidazolinone
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when working with 5-Benzoyl-2-benzimidazolinone, particularly concerning its cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing low activity in cell-based assays, but is potent in biochemical assays. Could this be a cell permeability issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. This compound, like many small molecules, may have physicochemical properties that hinder its ability to cross the cell membrane and reach its intracellular target. We recommend performing a cell permeability assay to confirm this.
Q2: What are the initial steps to troubleshoot the poor cell permeability of this compound?
A2: A logical first step is to quantify the permeability of your compound. We suggest a tiered approach, starting with a simple, high-throughput in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low in this assay, which primarily measures passive diffusion, you can then move to more complex cell-based models like the Caco-2 permeability assay to investigate the role of active transport and efflux mechanisms.
Q3: My compound has poor aqueous solubility. Could this be related to its low permeability?
A3: Absolutely. Poor aqueous solubility can lead to low concentrations of the compound at the cell surface, which in turn limits the driving force for passive diffusion across the cell membrane. Improving the solubility of this compound is a critical step and can often be addressed through formulation strategies.
Q4: What formulation strategies can I employ to enhance the cell permeability of this compound?
A4: Several formulation strategies can be explored to improve both the solubility and permeability of your compound.[1][2][3][4] These include:
-
Use of Co-solvents: Solubilizing the compound in a mixture of aqueous buffer and a pharmaceutically acceptable organic solvent (e.g., DMSO, ethanol) can increase its concentration at the cell surface.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems such as liposomes or nanoemulsions can facilitate its transport across the cell membrane.[1][2][4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and potentially their permeability.[1][3]
Q5: Can I chemically modify this compound to improve its permeability?
A5: Yes, chemical modification is a powerful strategy. One common approach is the synthesis of a prodrug . A prodrug is an inactive or less active derivative of the parent drug that is designed to have improved physicochemical properties, such as increased lipophilicity, to enhance cell permeability.[5][6][7][8][9][10] Once inside the cell, the prodrug is converted to the active parent compound by intracellular enzymes. For this compound, a prodrug could be created by, for example, esterifying a polar functional group.
Another strategy, as suggested by studies on other benzimidazole derivatives, is to introduce less polar hydrogen bond donors to increase lipophilicity and membrane permeability.[11]
Troubleshooting Guide
Problem: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay
| Potential Cause | Suggested Solution |
| Poor aqueous solubility of this compound. | Prepare the dosing solution with a small percentage of a co-solvent (e.g., up to 1% DMSO) to improve solubility. |
| Compound precipitating in the donor well. | Visually inspect the wells for precipitation. If observed, decrease the starting concentration of the compound. |
| The compound is too polar to passively diffuse across the artificial membrane. | Consider chemical modification to increase lipophilicity, such as a prodrug approach.[5][6][7][8][9][10] |
Problem: Low Permeability in Caco-2 Assay Despite Moderate PAMPA Permeability
| Potential Cause | Suggested Solution |
| Active efflux by transporters like P-glycoprotein (P-gp). | Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor would confirm that your compound is a substrate for efflux pumps. |
| Poor apical to basolateral transport. | Analyze both apical to basolateral and basolateral to apical transport to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. |
| Low metabolic stability in Caco-2 cells. | Analyze the receiver compartment for the presence of metabolites of this compound using LC-MS/MS. |
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to assess and improve the permeability of this compound.
Table 1: PAMPA Permeability of this compound and Controls
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
| This compound | 1.5 | Low |
Table 2: Caco-2 Permeability of this compound with and without an Efflux Inhibitor
| Condition | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) |
| This compound | 1.2 | 5.8 | 4.8 |
| This compound + Verapamil | 4.5 | 5.1 | 1.1 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor and Acceptor Plates:
-
Use a 96-well filter plate with a PVDF membrane for the donor plate and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a 1% solution of lecithin in dodecane and allow it to dry.
-
Fill the wells of the acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
-
Prepare Compound Solutions:
-
Prepare a 10 mM stock solution of this compound and control compounds (propranolol and atenolol) in DMSO.
-
Prepare the final dosing solutions by diluting the stock solutions to 100 µM in PBS (final DMSO concentration ≤ 1%).
-
-
Perform the Assay:
-
Add 200 µL of the dosing solutions to the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
-
Analyze the Results:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - (Ca / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical to basolateral (A to B) transport, add the test compound (10 µM this compound in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B to A) transport, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
To investigate active efflux, perform the A to B transport experiment in the presence of an efflux pump inhibitor (e.g., 100 µM verapamil).
-
-
Sample Collection and Analysis:
-
Incubate the plates at 37°C with 5% CO2.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value for both A to B and B to A directions.
-
Determine the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).
-
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: The prodrug concept for enhancing cell permeability.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-Benzoyl-2-benzimidazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Benzoyl-2-benzimidazolinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. |
| Degradation of starting materials or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. Use dry solvents. | |
| Ineffective cyclization agent. | Verify the quality and reactivity of the cyclization agent (e.g., urea, carbonyldiimidazole). | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent or solvent combination. | Perform a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for benzimidazolone derivatives include ethanol, methanol, acetic acid, and dimethylformamide (DMF). | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter. | |
| Poor Crystal Quality (e.g., very fine needles, powder) | Supersaturation was too high during crystallization. | Add a small amount of additional hot solvent to the solution to slightly decrease the saturation level. |
| Agitation during crystal growth. | Allow the crystallization to proceed undisturbed once the solution has been set to cool. | |
| Colored Impurities in Final Product | Presence of colored byproducts from the reaction. | Treat the crude product solution with activated charcoal before filtration and crystallization. |
| Air oxidation of intermediates or the final product. | Handle the reaction mixture and isolated product under an inert atmosphere whenever possible. | |
| Low Purity After Recrystallization | Co-crystallization of impurities with the product. | A second recrystallization from a different solvent system may be necessary. |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the cyclization of 3,4-diaminobenzophenone. This is typically achieved by reacting 3,4-diaminobenzophenone with a carbonyl source such as urea, phosgene, or a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI). The reaction with urea is often favored due to its lower cost and safer handling.
Q2: How can I monitor the progress of the synthesis reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (3,4-diaminobenzophenone) and the product (this compound). By spotting the reaction mixture alongside the starting material standard, the consumption of the reactant and the formation of the product can be visualized over time.
Q3: What are the likely impurities in the synthesis of this compound?
Potential impurities can include:
-
Unreacted 3,4-diaminobenzophenone.
-
Side products from the incomplete cyclization or side reactions of the carbonyl source.
-
In the case of a Friedel-Crafts acylation approach to introduce the benzoyl group, potential impurities could arise from polysubstitution or rearrangement reactions.[1]
Q4: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but will result in low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.
Q5: Which solvents are suitable for the recrystallization of this compound?
While the optimal solvent should be determined experimentally, common solvents for the recrystallization of benzimidazolone derivatives include:
-
Ethanol
-
Methanol
-
Acetic Acid
-
Dimethylformamide (DMF)
-
A mixture of solvents, such as ethanol/water or DMF/water, can also be effective.
Q6: How can I confirm the purity of the final product?
The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any impurities.
Experimental Protocols
Synthesis of this compound from 3,4-Diaminobenzophenone and Urea
This protocol is a generalized procedure and may require optimization.
Materials:
-
3,4-Diaminobenzophenone
-
Urea
-
High-boiling point solvent (e.g., o-dichlorobenzene, N-methyl-2-pyrrolidone)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminobenzophenone (1 equivalent) and urea (1.1 to 1.5 equivalents).
-
Add a suitable high-boiling point solvent.
-
Heat the reaction mixture to a temperature between 130-160 °C and maintain it for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will likely precipitate out of the solution. Collect the crude product by vacuum filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol, water) to remove residual high-boiling solvent and some impurities.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).
-
Heat the mixture to boiling with stirring to dissolve the solid completely.
-
If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Addressing batch-to-batch variability of synthesized 5-Benzoyl-2-benzimidazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 5-Benzoyl-2-benzimidazolinone. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via Friedel-Crafts acylation of 2-benzimidazolinone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Question 1: Low or No Product Yield
Answer:
Low or no yield of this compound is a common issue that can be attributed to several factors related to reactants, reaction conditions, and work-up procedures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Quality of Starting Materials | - 2-Benzimidazolinone: Ensure it is dry and of high purity. Residual moisture can react with the Lewis acid catalyst. |
| - Benzoyl Chloride: Use freshly distilled or a new bottle of benzoyl chloride. It can hydrolyze over time to benzoic acid, which is unreactive under these conditions. | |
| - Lewis Acid (e.g., AlCl₃): Use a fresh, unopened container of anhydrous aluminum chloride. AlCl₃ is highly hygroscopic and will lose its activity upon exposure to moisture. | |
| - Solvent: Ensure the solvent (e.g., nitrobenzene, dichloromethane) is anhydrous. | |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to side reactions and degradation. Monitor the reaction temperature closely and optimize as needed. |
| Insufficient Catalyst | A stoichiometric amount of the Lewis acid catalyst is often required because both the starting material and the product can form complexes with it.[1] Ensure at least one equivalent of the catalyst is used for each mole of 2-benzimidazolinone. |
| Deactivation of the Benzimidazolinone Ring | The benzimidazolinone ring system is less reactive than benzene. If the reaction is not proceeding, a more forcing reaction condition (higher temperature, longer reaction time, or a stronger Lewis acid) may be necessary. |
| Premature Quenching of the Reaction | Ensure the reaction has gone to completion before the work-up procedure. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product Loss During Work-up | The product may be partially soluble in the aqueous layer during extraction. Minimize the volume of water used for quenching and washing. Back-extraction of the aqueous layer with a suitable organic solvent may be necessary. |
Question 2: Presence of Multiple Spots on TLC/Impure Product
Answer:
The presence of multiple spots on a TLC plate or an impure product after isolation can be due to side reactions or unreacted starting materials.
Possible Impurities and Their Origin:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 2-Benzimidazolinone | Incomplete reaction. | Increase reaction time, temperature, or the amount of benzoyl chloride and Lewis acid. |
| Benzoic Acid | Hydrolysis of benzoyl chloride. | Use fresh, high-purity benzoyl chloride. |
| Di-acylated Product | Reaction of the product with another molecule of benzoyl chloride. Although the benzoyl group is deactivating, under harsh conditions, a second acylation might occur. | Use a stoichiometric amount of benzoyl chloride relative to 2-benzimidazolinone. |
| Other Isomers (e.g., 6-benzoyl-2-benzimidazolinone) | While the 5-position is the most likely site of acylation, other isomers may form in small amounts. | Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
A suggested troubleshooting workflow for addressing low yield and impurity issues is presented below:
Question 3: Inconsistent Crystal Form or Color
Answer:
Variations in the physical appearance of the final product can be due to the presence of impurities or differences in the crystallization process.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Catalyst or Byproducts | Traces of the Lewis acid or its hydrolysis products can affect the color and crystal structure. Ensure thorough washing of the crude product before crystallization. |
| Solvent Effects | The choice of solvent for crystallization can significantly impact the crystal habit. Experiment with different solvents or solvent mixtures to achieve a consistent crystal form. |
| Rate of Cooling | Rapid cooling during crystallization can lead to the formation of small, less-defined crystals, while slow cooling promotes the growth of larger, more uniform crystals. Control the cooling rate to ensure batch-to-batch consistency. |
| Presence of Colored Impurities | Trace impurities can impart color to the final product. If the product is off-color, consider a charcoal treatment during the recrystallization process or purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely synthetic route is the Friedel-Crafts acylation of 2-benzimidazolinone with benzoyl chloride using a Lewis acid catalyst like aluminum chloride.
Q2: What are the key parameters to control for ensuring batch-to-batch consistency?
A2: The key parameters to control are:
-
Quality of Raw Materials: Purity and dryness of 2-benzimidazolinone, benzoyl chloride, Lewis acid, and solvent.
-
Stoichiometry: Precise molar ratios of reactants and catalyst.
-
Reaction Temperature and Time: Consistent temperature profiles and reaction durations.
-
Work-up and Purification Procedures: Standardized extraction, washing, and crystallization protocols.
Q3: What analytical techniques are recommended for product characterization and purity assessment?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity.
Experimental Protocols
General Procedure for the Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).
-
Addition of Reactants: Cool the suspension in an ice bath and slowly add 2-benzimidazolinone (1.0 equivalent). Stir the mixture for 15-30 minutes. Then, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the solid product precipitates.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis (Suggested Starting Conditions)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Expected Analytical Data
-
¹H NMR (in DMSO-d₆): Expect signals for the aromatic protons on the benzimidazole and benzoyl rings, as well as the N-H protons of the imidazolinone.
-
¹³C NMR (in DMSO-d₆): Expect signals for the carbonyl carbon of the benzoyl group, the carbonyl carbon of the imidazolinone ring, and the aromatic carbons.[2]
-
IR (KBr): Expect characteristic peaks for N-H stretching, C=O stretching (ketone and urea), and aromatic C-H and C=C stretching.
References
Mitigating cytotoxicity of 5-Benzoyl-2-benzimidazolinone in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzoyl-2-benzimidazolinone in cell-based assays. The information provided is intended to help mitigate potential cytotoxicity and address common experimental challenges.
Disclaimer: Specific cytotoxicity data for this compound is limited in publicly available literature. The guidance provided here is based on the known properties of related benzimidazolone and benzoyl-containing compounds, as well as established principles of cell culture and toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of cytotoxicity for this compound?
A1: While the exact mechanism for this compound is not well-documented, related benzimidazolone compounds have been shown to induce cytotoxicity through mitochondrial dysfunction. Additionally, compounds containing a benzoyl group can be associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. It is plausible that the cytotoxicity of this compound involves one or both of these pathways.
Q2: I am observing high levels of cytotoxicity even at low concentrations of the compound. What could be the reason?
A2: Several factors could contribute to this observation:
-
Compound Solubility: Poor solubility of this compound in your cell culture medium can lead to the formation of precipitates, which can be cytotoxic to cells. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium, and that the final solvent concentration is not toxic to your cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to this compound.
-
Compound Stability: The compound may be unstable in the cell culture medium, degrading into more toxic byproducts.
-
Assay Interference: The compound may be interfering with the readout of your cytotoxicity assay. For example, it might react with the assay reagents.
Q3: How can I determine the appropriate concentration range for my experiments?
A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line and assay conditions. This will help you identify a suitable concentration range for your subsequent experiments, including non-toxic concentrations for mechanistic studies.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell number is seeded in all wells. Use a cell counter for accurate cell quantification.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Variability in compound preparation.
-
Solution: Prepare a fresh stock solution of the compound for each experiment. Ensure thorough mixing before diluting to final concentrations.
-
Issue 2: Vehicle control (e.g., DMSO) shows cytotoxicity.
-
Possible Cause: High concentration of the vehicle.
-
Solution: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%. Perform a vehicle-only toxicity test to determine the maximum tolerated concentration for your cell line.
-
Issue 3: Unexpected results in the cytotoxicity assay (e.g., increased signal with a viability dye).
-
Possible Cause: Compound interference with the assay.
-
Solution: Run a cell-free control where the compound is added to the assay medium without cells to check for any direct reaction with the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection principle.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| MCF-7 | Breast Cancer | 48 | 18.5 |
| HepG2 | Liver Cancer | 48 | 32.1 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in a complete cell culture medium to the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mitigation of Cytotoxicity using an Antioxidant (N-acetylcysteine - NAC)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Co-treatment Preparation: Prepare solutions of this compound at various concentrations and a solution of NAC at a fixed, non-toxic concentration (e.g., 1 mM).
-
Cell Treatment: Treat the cells with the compound alone or in combination with NAC. Include controls for the compound alone, NAC alone, and a vehicle control.
-
Incubation and Assay: Follow steps 4-8 of Protocol 1 to assess cell viability. A significant increase in cell viability in the co-treated groups compared to the compound-only groups would suggest the involvement of oxidative stress in the compound's cytotoxicity.
Visualizations
Caption: A general experimental workflow for determining the cytotoxicity of a compound.
Caption: A hypothetical signaling pathway illustrating potential mechanisms of cytotoxicity.
Caption: A troubleshooting decision tree for unexpected high cytotoxicity.
Strategies to reduce non-specific binding of 5-Benzoyl-2-benzimidazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of 5-Benzoyl-2-benzimidazolinone in their experiments.
Understanding Non-Specific Binding of this compound
This compound is a heterocyclic compound with a predicted XLogP3 value of 3.2, indicating high lipophilicity. This characteristic is a primary driver of its tendency to engage in non-specific binding (NSB) through hydrophobic interactions with various surfaces, including plastics, proteins, and other cellular components. NSB can lead to inaccurate experimental results, such as artificially high signals in biochemical assays or off-target effects in cell-based studies.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding with this compound?
A1: The primary cause of non-specific binding for this compound is its hydrophobic nature, leading to interactions with non-target proteins and plastic surfaces.[1][2] Other contributing factors can include electrostatic interactions and low solubility of the compound in aqueous assay buffers, which can lead to aggregation and precipitation.
Q2: How can I determine if my experimental results are affected by non-specific binding of this compound?
A2: A simple control experiment is to measure the signal in the absence of the primary biological target (e.g., using a mock-transfected cell lysate or beads without the immobilized protein). A high signal in this control condition suggests significant non-specific binding.
Q3: What are the first steps I should take to reduce non-specific binding?
A3: Start by optimizing your assay buffer. This can include adding a non-ionic surfactant like Tween-20, a blocking protein such as Bovine Serum Albumin (BSA), or increasing the salt concentration to minimize ionic interactions.[1][3]
Troubleshooting Guide
This guide provides specific strategies to address non-specific binding of this compound in a question-and-answer format.
Problem: High background signal in my biochemical assay (e.g., kinase assay).
-
Question: How can I reduce the binding of this compound to the walls of my microplate?
-
Answer: Pre-treating the microplate with a blocking agent like BSA can help saturate non-specific binding sites on the plastic. Using low-binding microplates is also a recommended option. Additionally, including a low percentage of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, in your assay buffer can help prevent the compound from adhering to surfaces.[1]
-
-
Question: My negative control (no enzyme) shows a high signal. What buffer additives can I use?
-
Answer: To mitigate non-specific interactions with assay components, you can add blocking proteins like BSA or casein to your buffer. These proteins will occupy potential non-specific binding sites. Increasing the ionic strength of your buffer with salts like NaCl can also help disrupt electrostatic interactions that may contribute to NSB.[1][3] See the table below for recommended concentration ranges.
-
Problem: Poor solubility and precipitation of this compound in my aqueous buffer.
-
Question: How can I improve the solubility of my compound in the assay buffer?
-
Answer: this compound is poorly soluble in water. To improve its solubility, you can use a co-solvent such as DMSO. However, it is crucial to keep the final DMSO concentration in your assay low (typically ≤1%) as high concentrations can affect enzyme activity and increase non-specific binding. If solubility issues persist, consider using cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[4][5]
-
-
Question: I observe compound precipitation during my experiment. What formulation strategies can I employ?
-
Answer: Besides using co-solvents, you can explore the use of surfactants to form micelles that can solubilize the compound. Lipid-based formulations can also be an option for certain applications, though this is more common for in vivo studies.
-
Problem: Inconsistent results in my cell-based assays.
-
Question: How can I ensure that the observed cellular effects are not due to non-specific binding?
-
Answer: Include appropriate controls, such as a structurally similar but inactive compound, to differentiate between specific and non-specific effects. Performing target engagement assays, if available for your protein of interest, can also confirm that the compound is binding to its intended target in the cellular environment.
-
-
Question: What modifications to my cell culture media can reduce non-specific binding?
-
Answer: While modifying cell culture media is more complex, ensuring the presence of serum (if compatible with your assay) can help reduce non-specific binding due to the high protein concentration. If you are working in serum-free media, consider adding a low concentration of purified BSA.
-
Data Presentation: Strategies to Reduce Non-Specific Binding
The following table summarizes common strategies and their typical working concentrations to reduce non-specific binding of hydrophobic compounds like this compound.
| Strategy | Agent | Typical Concentration Range | Mechanism of Action |
| Blocking Agents | Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Coats surfaces and proteins, preventing non-specific hydrophobic and charge-based interactions.[3][6] |
| Casein | 0.1 - 1% (w/v) | Similar to BSA, blocks non-specific binding sites. | |
| Surfactants | Tween-20 | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions and prevents binding to plastic surfaces.[1] |
| Triton X-100 | 0.01 - 0.1% (v/v) | A non-ionic detergent that disrupts hydrophobic interactions. | |
| Ionic Strength | Sodium Chloride (NaCl) | 50 - 250 mM | Shields electrostatic charges, reducing non-specific ionic interactions.[3][6] |
| Co-solvents | Dimethyl Sulfoxide (DMSO) | ≤ 1% (v/v) | Increases the solubility of hydrophobic compounds. |
| Solubilizing Agents | Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Encapsulates hydrophobic molecules to increase aqueous solubility.[4][5] |
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay for a p38 MAP Kinase Inhibitor
This protocol provides a general framework for testing the inhibitory activity of this compound against p38 MAP kinase, with considerations for minimizing non-specific binding.
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mg/mL BSA.
-
Enzyme Solution: Prepare a working solution of recombinant p38 MAP kinase in Assay Buffer.
-
Substrate Solution: Prepare a working solution of a suitable substrate (e.g., ATF2) and ATP in Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of a low-binding 96-well plate.
-
Add the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate solution to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method (e.g., ADP-Glo™, fluorescence polarization, or AlphaScreen®).
-
-
Controls:
-
No Enzyme Control: Assay Buffer + Substrate Solution (to determine background signal).
-
Vehicle Control: Assay Buffer with DMSO + Enzyme Solution + Substrate Solution (to determine 100% enzyme activity).
-
No Target Control (for NSB): Perform the assay in the absence of the kinase to quantify the non-specific binding of the compound to other assay components.
-
Mandatory Visualizations
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAP kinase signaling cascade.
Experimental Workflow for Reducing Non-Specific Binding
Caption: Troubleshooting workflow for non-specific binding.
Logical Relationship of Factors Causing Non-Specific Binding
Caption: Factors contributing to non-specific binding.
References
- 1. This compound | C14H10N2O2 | CID 854379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Optimizing reaction conditions for benzimidazolone synthesis.
Welcome to the technical support center for benzimidazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzimidazolone and its derivatives. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might face during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired benzimidazolone product. What are the possible causes and how can I improve the yield?
A: Low yield is a common issue in benzimidazolone synthesis. The underlying cause often depends on the synthetic route employed. Here’s a breakdown of potential issues and solutions for two common methods:
Method A: From o-Phenylenediamine and Urea
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Reaction Time & Temperature: Ensure the reaction is heated at the optimal temperature (typically 130-180°C) for a sufficient duration (3-10 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] |
| Mixing: Inadequate stirring can lead to localized overheating and decomposition, especially in solvent-free reactions. Ensure efficient and homogenous mixing throughout the reaction.[2] | |
| Sub-optimal Reagent Ratio | The molar ratio of urea to o-phenylenediamine is crucial. An excess of urea is often used, but a large excess can lead to side products. A urea to o-phenylenediamine mass ratio of (0.58–0.83):1 has been reported to be effective.[2] |
| Inappropriate Solvent | While the reaction can be run neat, using a high-boiling point organic solvent like chlorobenzene, dichlorobenzene, toluene, DMF, or DMSO can improve heat transfer and mixing, leading to higher yields.[2][3] Water can also be used as a solvent, with yields reported to be over 99% under optimized conditions.[4] |
| Catalyst Issues | The use of a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) or tetrabutylammonium chloride (TBAC) can significantly improve yields in organic solvents.[1][2] |
Method B: From o-Phenylenediamine and 1,1'-Carbonyldiimidazole (CDI)
| Potential Cause | Recommended Solution(s) |
| Moisture Contamination | CDI is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete Reaction | Reaction Time & Temperature: While some CDI-mediated couplings can proceed at room temperature, heating may be required to drive the cyclization to completion. A study on a flow synthesis of benzimidazolone found that temperatures up to 210°C and a residence time of 33 minutes gave a 98% yield.[5][6] For batch synthesis, refluxing for several hours may be necessary.[6] |
| Incorrect Stoichiometry | An excess of CDI is often required to ensure complete conversion of the o-phenylenediamine. Ratios of up to 4.2 equivalents of CDI have been used for optimal yields.[5][6] |
Issue 2: Product Discoloration
Q: My final benzimidazolone product is colored (e.g., yellow, brown, or pink). What causes this and how can I obtain a pure white product?
A: Discoloration in the final product typically indicates the presence of impurities, which can arise from several sources.
| Potential Cause | Recommended Solution(s) |
| Oxidation of Starting Material | o-Phenylenediamine is susceptible to air oxidation, which can form colored impurities that carry through the synthesis. Use fresh, high-purity o-phenylenediamine. If the starting material is discolored, it can be purified by recrystallization or sublimation before use. |
| Side Reactions | At high temperatures, side reactions can lead to the formation of colored polymeric byproducts. |
| Incomplete Reaction | Residual starting materials or intermediates can be colored. |
| Purification Strategy | Recrystallization: This is the most common and effective method for removing colored impurities. Suitable solvents for recrystallization include water, ethanol, or a mixture of ethyl acetate and hexane.[7] The use of activated charcoal (decolorizing carbon) during recrystallization can effectively adsorb colored impurities.[8] |
| Column Chromatography: For more stubborn impurities, purification by column chromatography using silica gel is an effective option. A common eluent system is a mixture of ethyl acetate and n-hexane.[1][7] |
Issue 3: Presence of Impurities in the Final Product
Q: I've isolated my benzimidazolone, but I see extra peaks on my NMR or spots on my TLC. What are the likely impurities and how do I remove them?
A: The nature of the impurities will depend on your synthetic route.
For the o-Phenylenediamine and Urea Route:
-
Unreacted o-Phenylenediamine: Can be removed by washing the crude product with a dilute acid solution.
-
Di-substituted ureas or other condensation byproducts: These can often be removed by recrystallization.
-
Biuret: Forms from the self-condensation of urea at high temperatures. It can be challenging to remove but may be minimized by optimizing the reaction temperature and time.[3]
For the CDI-mediated Route:
-
Unreacted o-Phenylenediamine: As above, can be removed by an acid wash.
-
Imidazole: A byproduct of the reaction. It is generally soluble in water and can be removed during the aqueous work-up.
-
N-Acylimidazole intermediate: If the cyclization is incomplete, this intermediate may be present. Further heating or extended reaction time can promote its conversion to the final product.
General Purification Protocol:
A general purification strategy involves an initial wash of the crude product, followed by recrystallization or column chromatography.
-
Aqueous Wash: Suspend the crude product in water or a dilute acid solution to remove basic impurities like unreacted o-phenylenediamine.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., water, ethanol) and allow it to cool slowly to form pure crystals.[9]
-
Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).[1][7]
Experimental Protocols
Protocol 1: Synthesis of Benzimidazolone from o-Phenylenediamine and Urea
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
o-Phenylenediamine
-
Urea
-
Chlorobenzene (or another suitable high-boiling solvent)
-
Phase-transfer catalyst (e.g., TEBA)
-
Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer
Procedure:
-
To a 1000 mL three-necked flask, add urea (63 g), o-phenylenediamine (108 g), chlorobenzene (324 g), and the phase-transfer catalyst (e.g., TEBA, 0.108 g).
-
Heat the mixture with stirring until all solids have dissolved.
-
Continue to heat the reaction mixture to 130°C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid product.
-
Wash the product with chlorobenzene and then dry to obtain benzimidazolone.
Expected Yield: ~98.5% Purity: ~99.5%
Protocol 2: Synthesis of Benzimidazolone using 1,1'-Carbonyldiimidazole (CDI)
This protocol is based on a flow chemistry optimization study and can be adapted for batch synthesis.[5][6]
Materials:
-
o-Phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Polyethylene glycol (PEG) 300 (optional co-solvent)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure (Batch Adaptation):
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Dissolve o-phenylenediamine (1 mmol) in anhydrous THF.
-
In a separate flask, prepare a solution of CDI (2.2-4.2 equivalents) in anhydrous THF (a co-solvent of THF/PEG300 7:3 v/v can also be used).
-
Slowly add the CDI solution to the o-phenylenediamine solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield
This diagram outlines a logical approach to diagnosing and resolving low product yield in benzimidazolone synthesis.
Caption: Troubleshooting decision tree for low yield.
Experimental Workflow for Benzimidazolone Synthesis (Urea Method)
This diagram illustrates the key steps in the synthesis of benzimidazolone from o-phenylenediamine and urea.
Caption: Workflow for urea-based synthesis.
Purification Workflow for Crude Benzimidazolone
This diagram shows a general procedure for the purification of crude benzimidazolone.
Caption: General purification workflow.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 3. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent [mdpi.com]
- 6. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. famu.edu [famu.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of 5-Benzoyl-2-benzimidazolinone and Alternative p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Benzoyl-2-benzimidazolinone and other prominent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory signaling. While direct quantitative data for this compound is not extensively available in the public domain, this document summarizes the known inhibitory activities of alternative compounds and provides detailed experimental protocols for validation, offering a framework for comparative analysis.
Introduction to p38 MAP Kinase Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 pathway is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting p38 MAP kinase is an active area of research aimed at controlling inflammatory responses.
Comparison of p38 MAP Kinase Inhibitors
While specific inhibitory concentration (IC50) values for this compound are not readily found in published literature, the benzimidazolone scaffold is a recognized class of p38 MAP kinase inhibitors.[5][6] For a comprehensive comparison, this guide presents data on well-characterized alternative inhibitors.
| Inhibitor | Target(s) | Type of Inhibition | IC50 / Kd | Reference |
| SB203580 | p38α, p38β | ATP-competitive | IC50: 0.3-0.5 µM (in THP-1 cells) | [7] |
| SB202190 | p38α, p38β | ATP-competitive | IC50: 50 nM (p38α), 100 nM (p38β) | [7] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Allosteric | IC50: 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ); Kd: 0.1 nM | [7][8] |
| Neflamapimod (VX-745) | p38α | ATP-competitive | IC50: 10 nM | [4] |
| Losmapimod | p38α, p38β | ATP-competitive | pKi: 8.1 (p38α), 7.6 (p38β) | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling cascade and a typical workflow for validating the efficacy of an inhibitor.
Detailed Experimental Protocols
To validate the inhibitory effect of this compound or other novel compounds on p38 MAP kinase, the following experimental protocols are recommended.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
p38α enzyme
-
Substrate (e.g., ATF2)
-
ATP
-
Kinase Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound and other inhibitors
-
384-well plates
Procedure:
-
Dilute the p38α enzyme, substrate, ATP, and inhibitors in the appropriate kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor (or DMSO as a control).
-
Add 2 µl of the diluted enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.[9]
Cell-Based Western Blot for Phospho-p38
This method determines the inhibitory effect of a compound on p38 activation within a cellular context by measuring the levels of phosphorylated p38.
Materials:
-
Cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, LPS)
-
This compound and other inhibitors
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µM Anisomycin) for 30 minutes to activate the p38 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.[2]
Conclusion
This guide provides a framework for evaluating the inhibitory potential of this compound against p38 MAP kinase. While direct comparative data is currently limited, the provided protocols for in vitro and cell-based assays will enable researchers to generate the necessary data to rigorously assess its efficacy relative to established inhibitors. The comparative data on alternative compounds serves as a benchmark for these future studies. Further investigation is warranted to fully characterize the inhibitory profile of this and other novel benzimidazolone derivatives.
References
- 1. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP Kinase Inhibitor, p38 MAPK inhibitor (CAS 219138-24-6) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. SB 202190 | p38 MAPK | Tocris Bioscience [tocris.com]
- 9. Synthesis, p38 kinase inhibitory and anti-inflammatory activity of new substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Benzoyl-2-benzimidazolinone and Other Benzimidazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, derivatives of 2-benzimidazolinone have garnered significant attention for their potential as anticancer agents. This guide provides a comparative overview of 5-Benzoyl-2-benzimidazolinone against other benzimidazole-based compounds, focusing on their performance in preclinical anticancer studies. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Overview of Benzimidazole-Based Compounds in Oncology
Benzimidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] Their structural similarity to endogenous purine nucleotides allows them to interact with various biological macromolecules, leading to their therapeutic effects.[2] In the context of oncology, benzimidazole-based compounds have been shown to exert their anticancer effects through diverse mechanisms, such as the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.[1][3]
Comparative Cytotoxicity of Benzoyl-Substituted Benzimidazoles
A study by Rawat and Ghate provides valuable comparative data on the cytotoxic effects of a benzoyl-substituted benzimidazole. While the exact structure of "benzoyl substituted benzimidazole 6" was not fully detailed in the available abstract, its performance was compared against a carboxyl-substituted benzimidazole and another analogue, as well as the standard chemotherapeutic agent, cisplatin. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| Benzoyl Substituted Benzimidazole 6 | 16.18 ± 0.07 | 15.15 ± 0.05 |
| Carboxyl Substituted Benzimidazole 7 | 19.21 ± 0.08 | 18.29 ± 0.06 |
| Unsubstituted Benzimidazole 5 | 20.48 ± 0.08 | 23.23 ± 0.09 |
| Cisplatin (Reference) | 40.45 ± 0.29 | 41.08 ± 0.32 |
Data sourced from Rawat and Ghate. Please refer to the original publication for complete details.
The data indicates that the benzoyl-substituted benzimidazole demonstrated the most potent cytotoxic activity against both MCF-7 and HL-60 cell lines, with IC50 values significantly lower than those of the other tested benzimidazole derivatives and the reference drug, cisplatin. This suggests that the benzoyl moiety at the 5-position may play a crucial role in enhancing the anticancer efficacy of the 2-benzimidazolinone core.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxicity of the benzimidazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HL-60) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other benzimidazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives can interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. A common mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis.
References
Comparative Kinase Cross-Reactivity Profiling: Mebendazole as a Case Study for Benzimidazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comparative analysis of the benzimidazole-based anthelmintic drug, Mebendazole (MBZ), against a panel of kinases, offering insights into its polypharmacology. While the originally intended subject, 5-Benzoyl-2-benzimidazolinone, lacks sufficient public data for such a review, MBZ serves as an excellent, data-rich exemplar of the benzimidazole scaffold's interaction with the human kinome.
Mebendazole has demonstrated potent anticancer activities, which are attributed, in part, to its ability to inhibit multiple protein kinases.[1][2][3] This guide summarizes the quantitative data on MBZ's kinase inhibitory activity, presents a detailed experimental protocol for a common kinase assay, and visualizes both the experimental workflow and a key signaling pathway affected by this compound.
Kinase Inhibition Profile of Mebendazole
The following table summarizes the in vitro inhibitory activities of Mebendazole against several key protein kinases implicated in cancer signaling pathways. The data is compiled from various studies and highlights the compound's multi-target nature.
| Target Kinase | IC50 / Kd | Assay Platform | Reference |
| MAPK14 (p38α) | 104 ± 46 nM (IC50) | ADP-Glo Kinase Assay | [1][2] |
| ABL1 | - (Potent Inhibition) | In vitro kinase assay | [1][4] |
| MAPK1 (ERK2) | 3.4 ± 1.5 µM (IC50) | ADP-Glo Kinase Assay | [2] |
| TNIK | ~1 µM (Kd) | KINOMEscan | [5][6] |
| BRAF | Potent Inhibition | - | [7] |
| VEGFR2 | Inhibition of Autophosphorylation | - | [7] |
| DYRK1B | Low nM Inhibition | - | [8] |
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for its interpretation and for designing further experiments. Below is a representative protocol for an in vitro kinase inhibition assay.
ADP-Glo™ Kinase Assay Protocol (for MAPK14/p38α)
This protocol is adapted from methodologies described for determining the IC50 values of kinase inhibitors.[2]
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[1]
- Enzyme, Substrate, and ATP: Dilute the MAPK14 enzyme, its specific substrate, and ATP in the kinase buffer to desired concentrations as per the manufacturer's instructions (e.g., Promega).[2]
- Inhibitor (Mebendazole): Prepare a stock solution of Mebendazole in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
2. Kinase Reaction:
- The assay is performed in a 384-well plate with a final reaction volume of 5 µL.[2]
- Add 1 µL of the diluted Mebendazole solution to each well.
- Initiate the kinase reaction by adding 1 µL of the enzyme solution and 3 µL of the substrate/ATP mixture.[2]
- Incubate the plate at room temperature for 60 minutes.[2]
3. ATP Depletion and Signal Generation:
- Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.[2]
- Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
- Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.[2]
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of inhibition for each Mebendazole concentration relative to a no-inhibitor control.
- Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Visualizations
The following diagrams illustrate the experimental workflow for kinase profiling and a simplified signaling pathway targeted by Mebendazole.
Conclusion
The cross-reactivity profile of Mebendazole demonstrates its action as a multi-kinase inhibitor, targeting key nodes in oncogenic signaling pathways such as the MAPK/ERK cascade. This polypharmacological behavior is a double-edged sword; while it may contribute to the compound's broad anticancer efficacy, it also necessitates careful consideration of potential off-target effects. For researchers in drug development, detailed kinase profiling, as exemplified here, is a critical step in understanding a compound's mechanism of action, predicting its therapeutic window, and identifying potential liabilities. The provided data and protocols serve as a valuable resource for those investigating benzimidazole-based compounds or other small molecule kinase inhibitors.
References
- 1. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mebendazole effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mebendazole effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 5-Benzoyl-2-benzimidazolinone and Its Structural Analogs: A Guide for Researchers
For Immediate Release
In the landscape of modern drug discovery, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide presents a comparative analysis of 5-Benzoyl-2-benzimidazolinone and its structural analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, supported by experimental data. This report synthesizes findings on their anticancer and antimicrobial properties, delves into their mechanisms of action, and provides detailed experimental protocols for key assays.
Unveiling the Therapeutic Potential: A Comparative Overview
This compound serves as a versatile backbone for the synthesis of a wide array of derivatives with potent biological activities. Research has demonstrated that structural modifications to this core can significantly modulate its efficacy and spectrum of action, particularly in the realms of oncology and microbiology.
Anticancer Activity: Targeting Key Signaling Pathways
Recent studies have highlighted the potent anticancer effects of 2-aryl benzimidazole derivatives, which are structurally analogous to this compound. One such derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (compound 5a), has been shown to exhibit broad-spectrum inhibition of breast cancer cell growth, with IC50 values ranging from 2–9 μM across various cell lines.[1] This activity is attributed to its ability to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity by reducing their tyrosine phosphorylation.[1][2] This inhibition subsequently blocks the downstream PI3K/Akt and MEK/Erk signaling pathways, crucial for cancer cell proliferation and survival.[1][2][3]
Furthermore, this class of compounds has been observed to induce apoptosis through the c-Jun N-terminal kinase (JNK)-mediated upregulation of Death Receptor 5 (DR5).[1][2] This dual mechanism of action, targeting both proliferation and apoptosis pathways, underscores the potential of this compound analogs as multi-targeted anticancer agents.[1][2]
Table 1: Anticancer Activity of a 2-Aryl Benzimidazole Analog (Compound 5a) against Human Breast Cancer Cell Lines
| Cell Line | EGFR Status | HER2 Status | IC50 (μM) |
| MDA-MB-453 | - | + | ~3 |
| SK-BR-3 | - | + | ~4 |
| BT-474 | + | + | ~2.5 |
| MDA-MB-468 | + | - | ~5 |
| MCF-7 | - | - | ~9 |
| T-47D | - | - | ~8 |
| MDA-MB-231 | - | - | ~6 |
| Hs 578T | - | - | ~7 |
| BT-549 | - | - | ~6 |
| Data synthesized from a study by an independent research group.[1] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of this compound have also demonstrated significant antimicrobial properties. A series of N-(substituted)-N'-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas, which are analogs of the core structure, have been synthesized and screened for their antifungal and antibacterial activities. These compounds exhibited notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some analogs showing higher efficacy compared to their antifungal effects against Aspergillus niger and Fusarium solani.[4]
The antimicrobial potential of benzimidazole derivatives is often attributed to their structural similarity to purine, allowing them to interfere with microbial metabolic pathways. The specific substitutions on the benzimidazole core play a crucial role in determining the spectrum and potency of antimicrobial action.
Table 2: Antimicrobial Activity of N-Substituted 5-Benzoyl-1,3,2-benzodiazaphosphol-2-yl Ureas
| Compound | Substitution | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| E. coli | S. aureus | ||
| Analog 1 | Phenyl | 12 | 14 |
| Analog 2 | 4-Chlorophenyl | 15 | 16 |
| Analog 3 | 4-Methylphenyl | 14 | 15 |
| Analog 4 | 4-Methoxyphenyl | 13 | 14 |
| Qualitative representation of data from a study on benzodiazaphosphol-2-yl ureas.[4] |
Experimental Methodologies
To facilitate further research and validation of these findings, detailed protocols for key biological assays are provided below.
Synthesis of this compound Analogs
The synthesis of N-(substituted)-N'-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas involves the reaction of 3,4-diaminobenzophenone with different chlorides of carbamidophosphoric acids in the presence of triethylamine at 40-45°C.[4] The resulting products can be purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized microbial suspension in a suitable broth.
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
EGFR and HER2 Phosphorylation Assay
The inhibition of EGFR and HER2 phosphorylation can be assessed using a cell-based ELISA or Western blotting.
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated HER2 (p-HER2), as well as total EGFR and HER2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Synthesis and antimicrobial activity of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Lestaurtinib: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comprehensive evaluation of Lestaurtinib (CEP-701), a multi-targeted tyrosine kinase inhibitor, by comparing its selectivity profile with other prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Introduction to Lestaurtinib
Lestaurtinib is an indolocarbazole alkaloid that acts as a potent inhibitor of several tyrosine kinases, most notably FLT3 and Janus kinase 2 (JAK2)[1][2][3]. Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target[1]. Lestaurtinib's ability to inhibit both wild-type and mutated forms of FLT3, along with other kinases, defines its multi-targeted nature and has been the basis for its investigation in various cancers[1][2].
Comparative Selectivity Analysis
To provide a clear perspective on Lestaurtinib's selectivity, this guide compares it against three other well-characterized FLT3 inhibitors: Quizartinib (AC220), a highly selective second-generation FLT3 inhibitor; Sunitinib, a multi-targeted inhibitor with a broad kinase profile; and Midostaurin (PKC412), another multi-targeted inhibitor. The following tables summarize the inhibitory activity (IC50 or Kd values) of these compounds against a panel of kinases, offering a quantitative comparison of their selectivity.
Table 1: Inhibitory Activity Against Primary Target (FLT3)
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| Lestaurtinib | FLT3 | Biochemical | 3 | [3] |
| Quizartinib | FLT3-ITD | Cellular | 1.1 | [4][5] |
| Sunitinib | FLT3-ITD | Cellular | 50 | [6] |
| Midostaurin | FLT3 | Biochemical | - | [7] |
Table 2: Off-Target Kinase Inhibition Profile
| Compound | Off-Target Kinase | Assay Type | IC50 / Kd (nM) | Reference |
| Lestaurtinib | JAK2 | Biochemical | 0.9 | [2][3] |
| TrkA | Biochemical | < 25 | [8] | |
| Aurora Kinase A | Biochemical | 8.1 | ||
| Aurora Kinase B | Biochemical | 2.3 | ||
| Quizartinib | c-KIT | Binding | 4.8 | [9][10] |
| Sunitinib | PDGFRβ | Biochemical | 2 | [6] |
| VEGFR2 | Biochemical | 80 | [6] | |
| c-KIT | Biochemical | - | [6] | |
| Midostaurin | c-KIT | Biochemical | - | [7] |
| PDGFRβ | Biochemical | - | [7] | |
| VEGFR2 | Biochemical | - | [7] | |
| PKCα | Biochemical | 22 | [11] |
Note: A lower IC50 or Kd value indicates higher potency.
From the data, it is evident that while all four compounds inhibit FLT3, their selectivity profiles diverge significantly. Quizartinib demonstrates high selectivity for FLT3, whereas Lestaurtinib, Sunitinib, and Midostaurin exhibit activity against a broader range of kinases. This multi-targeted nature can be advantageous in certain contexts but may also lead to off-target effects.
Experimental Protocols
The data presented in this guide is derived from various biochemical and cellular assays. Understanding the methodologies behind these assays is crucial for interpreting the results accurately.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common methods include:
-
Radiometric Assays (e.g., HotSpot Assay): This "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein)[12][13]. The reaction mixture, containing the kinase, substrate, ATP, and the test compound, is incubated, and the amount of phosphorylated substrate is quantified by detecting the incorporated radioactivity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format relies on the transfer of energy between a donor fluorophore (e.g., europium chelate) and an acceptor fluorophore (e.g., phycoerythrin) when they are in close proximity. In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with the fluorophores are used. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal. Inhibition of the kinase reduces the signal.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
A general workflow for a biochemical kinase assay is as follows:
Biochemical Kinase Assay Workflow
Cellular Assays
Cellular assays measure the effect of a compound on kinase activity within a living cell. This provides a more physiologically relevant context, as it accounts for factors like cell permeability and metabolism.
-
Phosphorylation Inhibition Assays: These assays, often performed using techniques like Western blotting or ELISA, measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation indicates inhibition of the kinase. For example, to measure the inhibition of FLT3 autophosphorylation, leukemia cell lines like MV4-11 (harboring FLT3-ITD mutation) are incubated with the test compound, and the levels of phosphorylated FLT3 are then quantified[5].
The general logic for evaluating a kinase inhibitor's effect on a signaling pathway is depicted below:
Kinase Inhibitor Mechanism of Action
Signaling Pathways
Lestaurtinib and the comparator compounds primarily target the FLT3 signaling pathway, which is crucial for the proliferation and survival of hematopoietic cells. Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Constitutive activation of FLT3 due to mutations leads to uncontrolled cell growth and is a hallmark of AML.
The diagram below illustrates the central role of FLT3 in these signaling cascades.
Simplified FLT3 Signaling Pathway
Conclusion
This comparative guide highlights the distinct selectivity profile of Lestaurtinib. While it is a potent inhibitor of FLT3, its significant activity against other kinases such as JAK2 and Aurora kinases classifies it as a multi-targeted inhibitor. This contrasts with the high selectivity of second-generation inhibitors like Quizartinib. The choice of a kinase inhibitor for research or therapeutic development should, therefore, be guided by a thorough understanding of its selectivity profile and the specific biological question being addressed. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers working with these and other kinase inhibitors.
References
- 1. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 2. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
